Sirt2-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H15N3O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-(3-formyl-4-pyridinyl)-3-(4-naphthalen-1-ylthiophen-2-yl)prop-2-enamide |
InChI |
InChI=1S/C24H15N3O2S/c25-12-17(24(29)27-23-8-9-26-13-19(23)14-28)10-20-11-18(15-30-20)22-7-3-5-16-4-1-2-6-21(16)22/h1-11,13-15H,(H,26,27,29)/b17-10+ |
InChI Key |
KFIXODOPHZIYRB-LICLKQGHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sirt2-IN-17: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine (B10760008) deacetylase family, has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. Its primary cytoplasmic localization and role in deacetylating key proteins involved in cell cycle regulation, metabolic pathways, and cytoskeletal dynamics underscore its importance. This technical guide provides an in-depth overview of Sirt2-IN-17, a chemical probe used to investigate the physiological and pathological functions of SIRT2. We will delve into its mechanism of action, detail relevant signaling pathways, present quantitative data on its activity, and provide comprehensive experimental protocols for its characterization.
Introduction to SIRT2
SIRT2 is a class III histone deacetylase that removes acetyl groups from lysine residues on both histone and non-histone proteins.[1] Unlike other sirtuins, SIRT2 is predominantly located in the cytoplasm, where it co-localizes with microtubules and plays a crucial role in deacetylating α-tubulin.[2][3] This function is critical for the regulation of microtubule dynamics, cell division, and cellular motility.[4][5] Beyond its role in cytoskeletal regulation, SIRT2 is implicated in a multitude of cellular processes, including adipogenesis, cell cycle control, and inflammatory responses.[1][3] Its dysregulation has been linked to various pathologies, making it a compelling target for therapeutic intervention.[6][7]
This compound: Mechanism of Action
This compound is a chemical compound designed to inhibit the enzymatic activity of SIRT2. Its mechanism of action revolves around its ability to bind to the SIRT2 enzyme and block its deacetylase function. This inhibition leads to the hyperacetylation of SIRT2 substrates, most notably α-tubulin.[8] Increased acetylation of α-tubulin, particularly in the perinuclear region, is a hallmark of SIRT2 inhibition and serves as a reliable cellular marker for the inhibitor's target engagement.[5][9] By preventing the deacetylation of its targets, this compound can modulate various downstream signaling pathways, leading to diverse cellular effects such as inhibition of cancer cell migration and invasion.[5]
Signaling Pathways Modulated by this compound
The inhibition of SIRT2 by this compound instigates changes in several critical signaling pathways. These alterations are primarily a consequence of the increased acetylation status of SIRT2's downstream targets.
Cytoskeletal Dynamics and Cell Migration
A primary and well-documented effect of SIRT2 inhibition is the hyperacetylation of α-tubulin.[4][8] This post-translational modification stabilizes microtubules, affecting their dynamics and, consequently, cellular processes that rely on a dynamic cytoskeleton, such as cell migration and division.[4][5] The inhibition of breast cancer cell migration is a key outcome of this modulation.[5][7]
Diagram of SIRT2's Role in Tubulin Deacetylation
Caption: SIRT2 deacetylates α-tubulin, which is inhibited by this compound.
Regulation of T-Helper 17 (Th17) Cell Differentiation
In the context of autoimmune diseases, SIRT2 plays a crucial role in the differentiation of T-helper 17 (Th17) cells.[10][11] SIRT2 deacetylates p70S6K, leading to the activation of the mTORC1/HIF-1α/RORγt pathway, which is a key driver of Th17 cell differentiation.[10][11] Pharmacological inhibition of SIRT2 can attenuate this process, suggesting a therapeutic potential for SIRT2 inhibitors in autoimmune conditions like systemic lupus erythematosus (SLE).[11]
Diagram of the SIRT2-mediated Th17 Differentiation Pathway
Caption: SIRT2 promotes Th17 differentiation via the mTORC1/HIF-1α/RORγt pathway.
Involvement in Leukemia Cell Proliferation and Survival
SIRT2 is also implicated in the proliferation and survival of myeloid leukemia cells through its interaction with the AKT pathway. Inhibition of SIRT2 leads to the acetylation and subsequent dephosphorylation (inactivation) of AKT. This, in turn, activates glycogen (B147801) synthase kinase-3 β (GSK3β), leading to the inactivation of β-catenin, a key regulator of cell proliferation and survival.[12]
Diagram of the SIRT2-AKT-β-catenin Pathway in Leukemia
Caption: SIRT2 inhibition disrupts leukemia cell survival via the AKT/GSK3β/β-catenin pathway.
Quantitative Data
The inhibitory potency of compounds against SIRT2 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for various SIRT2 inhibitors, providing a comparative landscape for this compound's potential activity.
| Inhibitor | SIRT2 IC50 | Sirtuin Selectivity | Reference |
| Nicotinamide (B372718) | 2 µM | Also inhibits SIRT1 | [13] |
| Sirtinol | 57.7 µM (hSIRT2) | Also inhibits ySir2 and hSIRT1 | [13] |
| AGK2 | 3.5 µM | >14-fold selective over SIRT1/3 | [8] |
| SirReal2 | 140 nM | Selective over SIRT3-5 | [13] |
| Thiomyristoyl | 28 nM | Potent and specific | [13] |
| PROTAC Sirt2 Degrader-1 | 0.25 µM | No effect on SIRT1/3 (>100 µM) | [13] |
| 33i (2-anilinobenzamide derivative) | 0.57 µM | - | [3] |
| (S)-2-Pentyl-6-chloro,8-bromo-chroman-4-one | 1.5 µM | Highly selective over SIRT1 and SIRT3 | [3] |
Experimental Protocols
SIRT2 Enzymatic Activity Assay (Fluorometric)
This protocol is a general guideline for measuring SIRT2 deacetylase activity and assessing the inhibitory potential of compounds like this compound.
Diagram of the Fluorometric SIRT2 Activity Assay Workflow
Caption: Workflow for a typical two-step fluorometric SIRT2 activity assay.
Materials:
-
Recombinant human SIRT2 enzyme[14]
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or H3K9ac sequence)[7][15]
-
NAD+[15]
-
SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA)[16]
-
Developer solution (containing a protease like trypsin)[16]
-
Test inhibitor (this compound) and vehicle control (DMSO)
-
96-well microplate (white or black for fluorescence)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant SIRT2 enzyme, the test inhibitor (or vehicle), and NAD+.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C.[7][17]
-
Initiate the deacetylase reaction by adding the fluoro-substrate peptide.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.[7][17]
-
Stop the reaction and initiate the development step by adding the developer solution. The developer, typically a protease, cleaves the deacetylated substrate, releasing the fluorophore.[16]
-
Incubate at room temperature for a period to allow for fluorescent signal development (e.g., 15-45 minutes).[15]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm or 480-500/520-540 nm, depending on the substrate).[15][18]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement: Immunofluorescence Staining for α-Tubulin Acetylation
This protocol allows for the visualization of the intracellular effects of this compound on its primary target, α-tubulin.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-acetylated-α-tubulin
-
Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 5-6 hours).[19][9]
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with the blocking solution for 1 hour.
-
Incubate the cells with the primary antibody against acetylated-α-tubulin (diluted in blocking solution) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using the mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images. An increase in perinuclear fluorescence for acetylated α-tubulin is indicative of SIRT2 inhibition.[9]
Cell Migration (Scratch) Assay
This assay assesses the impact of this compound on the migratory capacity of cells.
Materials:
-
Cultured cells (e.g., MCF-7)[7]
-
Culture inserts or a sterile pipette tip
-
Cell culture medium with reduced serum
-
This compound
-
Microscope with an imaging system
Procedure:
-
Seed cells in a multi-well plate to form a confluent monolayer. Culture inserts can be used to create a defined gap.
-
If not using inserts, gently create a "scratch" in the cell monolayer with a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace the medium with a low-serum medium containing different concentrations of this compound or vehicle.
-
Capture images of the scratch at time zero.
-
Incubate the cells and capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the area of the scratch at each time point and calculate the rate of cell migration. A decrease in the rate of scratch closure in the presence of this compound indicates inhibition of cell migration.
Conclusion
This compound serves as a valuable tool for dissecting the multifaceted roles of SIRT2 in cellular physiology and disease. Its ability to inhibit SIRT2's deacetylase activity leads to predictable downstream effects, most notably the hyperacetylation of α-tubulin. This, in turn, impacts a range of cellular processes from cell migration to immune cell differentiation. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of SIRT2 biology and the development of novel therapeutic strategies.
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The deacetylase SIRT2 contributes to autoimmune disease pathogenesis by modulating IL-17A and IL-2 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The deacetylase SIRT2 contributes to autoimmune disease pathogenesis by modulating IL-17A and IL-2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of sirtuin 2 activation by nicotinamide phosphoribosyltransferase in the aberrant proliferation and survival of myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 18. abcam.co.jp [abcam.co.jp]
- 19. researchgate.net [researchgate.net]
Sirt2-IN-17: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer. Its primary cytoplasmic localization and role in deacetylating key proteins such as α-tubulin and p53 have spurred the development of selective inhibitors. This technical guide provides an in-depth overview of the discovery and synthesis of Sirt2-IN-17, a potent and selective thienopyrimidinone-based inhibitor. We detail the experimental protocols for its synthesis and biological evaluation, present key quantitative data for structure-activity relationship (SAR) understanding, and visualize the critical signaling pathways and experimental workflows.
Discovery of a Novel Thienopyrimidinone Scaffold
The discovery of this compound originated from a structure-activity relationship (SAR) study of a novel class of SIRT2 inhibitors based on a thienopyrimidinone scaffold. Initial screening identified a hit compound with good inhibitory activity against SIRT2. Subsequent optimization efforts focused on substitutions at the N-3 and N-7′ positions of the thienopyrimidinone core to enhance potency and selectivity. This led to the synthesis of a series of analogs, among which compound 17 (this compound) was identified as a highly potent and selective SIRT2 inhibitor with a sub-micromolar IC50 value.
Synthesis of this compound
The synthesis of this compound and its analogs is based on a previously disclosed multi-step method. The general synthetic scheme is outlined below.
Experimental Protocol: General Synthesis of Thienopyrimidinone Analogs
The synthesis of the thienopyrimidinone scaffold involves a multi-step reaction sequence. A key step is the condensation of an appropriate aminothiophene derivative with a substituted isocyanate, followed by cyclization to form the core structure. Further modifications at the N-3 and N-7' positions are achieved through alkylation or arylation reactions. All synthesized compounds are typically purified by column chromatography and characterized by NMR and mass spectrometry.
Quantitative Data and Structure-Activity Relationship (SAR)
The SAR study of the thienopyrimidinone series revealed key structural features governing SIRT2 inhibitory activity. The data for this compound and selected analogs are summarized in the table below.
| Compound ID | N-3 Substituent | N-7' Substituent | SIRT2 IC50 (µM) | Selectivity vs. SIRT1 | Selectivity vs. SIRT3 |
| This compound | p-methoxybenzyl | 2-naphthylmethylene | 0.58 | >100-fold | >100-fold |
| Analog A | benzyl | 2-naphthylmethylene | 1.25 | High | High |
| Analog B | p-methoxybenzyl | 3-pyridylmethylene | 0.65 | High | High |
| Analog C | benzyl | 3-pyridylmethylene | 1.45 | High | High |
Data is compiled from published research on thienopyrimidinone-based SIRT2 inhibitors.
The sub-micromolar IC50 of this compound highlights its high potency. The SAR data suggests that the presence of a p-methoxybenzyl group at the N-3 position and a 2-naphthylmethylene group at the N-7' position are favorable for potent SIRT2 inhibition. The high selectivity against other sirtuin isoforms, SIRT1 and SIRT3, underscores the potential of this scaffold for developing targeted therapeutics.
Biological Evaluation: Experimental Protocols
The biological activity of this compound is assessed through a combination of in vitro enzymatic assays and cell-based assays.
In Vitro SIRT2 Deacetylase Activity Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, and a reducing agent.
-
Enzyme and Substrate: Add recombinant human SIRT2 enzyme to the buffer. The substrate is a fluorogenic peptide derived from p53, which contains an acetylated lysine (B10760008) residue.
-
Inhibitor Addition: Add this compound or other test compounds at various concentrations. A DMSO control is used as a negative control.
-
Initiation of Reaction: Start the reaction by adding the co-substrate NAD+.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and add a developer solution containing a protease (e.g., trypsin) that specifically cleaves the deacetylated peptide, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cellular Assay for SIRT2 Inhibition: α-Tubulin Acetylation
This assay determines the ability of this compound to inhibit SIRT2 activity within a cellular context by measuring the acetylation level of its substrate, α-tubulin.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., MCF-7 breast cancer cells) to an appropriate confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative increase in acetylated α-tubulin levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving SIRT2 and the experimental workflows for inhibitor evaluation.
Sirt2-IN-17 chemical structure and properties
An In-Depth Technical Guide to a Selective Sirtuin 2 (SIRT2) Inhibitor
Disclaimer: The compound "Sirt2-IN-17" is not a widely recognized chemical entity in publicly available scientific literature. Therefore, this guide focuses on a potent, selective, and well-characterized Sirtuin 2 (SIRT2) inhibitor from the thienopyrimidinone class, 7-(4-cyanobenzyl)-3-(quinolin-8-ylmethyl)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one , referred to hereafter as Compound 15e . This molecule serves as a representative example for researchers, scientists, and drug development professionals working with selective SIRT2 inhibitors.
Executive Summary
Sirtuin 2 (SIRT2) is a NAD⁺-dependent protein deacetylase and a promising therapeutic target for neurodegenerative diseases, cancer, and metabolic disorders.[3][4] The development of potent and selective inhibitors is crucial for validating its therapeutic potential. This document provides a comprehensive technical overview of Compound 15e, a sub-micromolar selective SIRT2 inhibitor based on the thienopyrimidinone scaffold.[5][6] It covers the compound's chemical properties, mechanism of action, effects on cellular signaling pathways, and detailed experimental protocols for its characterization.
Chemical Structure and Properties
Compound 15e belongs to a class of inhibitors identified through in silico screening, designed to be highly selective for SIRT2.[5][6] Its chemical and physical properties are summarized below.
Table 1: Chemical Properties of Compound 15e
| Property | Value |
| IUPAC Name | 7-(4-cyanobenzyl)-3-(quinolin-8-ylmethyl)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one |
| Molecular Formula | C₃₁H₂₅N₅OS |
| Molecular Weight | 515.63 g/mol |
| Chemical Structure |
|
| Physical Appearance | Solid |
| Solubility | Soluble in DMSO. Aqueous solubility is generally low for this chemical class.[5][7] |
| Calculated LogP (cLogP) | 5.96[5] |
Biological Activity and Mechanism of Action
The Target: Sirtuin 2 (SIRT2)
SIRT2 is a member of the sirtuin family of NAD⁺-dependent deacylases.[8][9] While present in the nucleus during certain cell cycle phases, it is predominantly localized in the cytoplasm.[4][8] Its primary enzymatic function is to remove acetyl groups from lysine (B10760008) residues on a variety of protein substrates. A key and well-established substrate is α-tubulin, a major component of microtubules.[4][10] By deacetylating α-tubulin, SIRT2 influences microtubule stability and dynamics, thereby regulating processes like cell division, cell migration, and intracellular transport.[11][12]
Mechanism of Inhibition
Thienopyrimidinone-based inhibitors, including Compound 15e, are highly selective for SIRT2. X-ray co-crystal structures reveal that these inhibitors bind to a ligand-induced "selectivity pocket" within the enzyme's active site.[5][6] This binding mode is distinct and prevents the natural substrate (e.g., acetylated α-tubulin) from accessing the catalytic machinery. The interaction is non-covalent and competitive with the acetylated peptide substrate.[5] The high lipophilicity (cLogP) of this compound series is correlated with potent inhibitory activity, suggesting that hydrophobic interactions within this pocket are critical for binding.[5][6]
Potency and Selectivity
The inhibitory potency of Compound 15e has been determined using in vitro enzymatic assays. It demonstrates sub-micromolar efficacy against SIRT2 and significant selectivity over the closely related isoforms SIRT1 and SIRT3.
Table 2: Inhibitory Activity of Compound 15e
| Target | IC₅₀ (µM) | Selectivity vs. SIRT2 | Reference |
| SIRT2 | 0.39 | - | [5][6] |
| SIRT1 | > 100 | > 256-fold | [5] |
| SIRT3 | > 100 | > 256-fold | [5] |
Signaling Pathways Modulated by SIRT2 Inhibition
The primary consequence of SIRT2 inhibition is the hyperacetylation of its substrates. This post-translational modification can alter protein function, stability, and localization, thereby impacting downstream signaling cascades.
Microtubule Dynamics Pathway
The most direct and widely used biomarker for SIRT2 inhibition in cells is the acetylation of α-tubulin at lysine 40 (Ac-α-Tub). SIRT2 deacetylates this residue, promoting microtubule instability. Inhibition by compounds like 15e blocks this activity, leading to an accumulation of acetylated α-tubulin. This modification is associated with increased microtubule stability and flexibility, which can affect cell motility, division, and intracellular transport.
Experimental Protocols
The following protocols are representative methods for evaluating SIRT2 inhibitors like Compound 15e.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay quantifies SIRT2 deacetylase activity by measuring the fluorescence generated from a synthetic substrate.
-
Principle: Recombinant SIRT2 enzyme deacetylates a fluorogenic peptide substrate containing an acetylated lysine. A developer solution, containing a protease (e.g., trypsin), is then added. The protease specifically cleaves the deacetylated peptide, releasing a fluorescent molecule (e.g., AMC). In the presence of an inhibitor, deacetylation is reduced, resulting in a lower fluorescent signal.
-
Materials and Reagents:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., Ac-RHK-K(Ac)-AMC)
-
NAD⁺ (Cofactor)
-
SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl)
-
Developer Solution (containing Trypsin and Nicotinamide as a stop reagent)
-
Test Inhibitor (Compound 15e) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound 15e in DMSO. Further dilute in Assay Buffer to achieve 2x the final desired concentrations.
-
Reaction Setup: To each well of the 96-well plate, add reagents in the following order:
-
40 µL Assay Buffer
-
10 µL of 2x inhibitor solution (or DMSO for control wells).
-
25 µL of recombinant SIRT2 enzyme diluted in Assay Buffer.
-
-
Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of a substrate mix containing the fluorogenic peptide and NAD⁺ (final concentrations typically 20-100 µM and 0.5-1 mM, respectively).
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.
-
Development: Add 50 µL of Developer Solution to each well to stop the enzymatic reaction and initiate fluorescence development.
-
Signal Measurement: Incubate for 15-30 minutes at room temperature, protected from light. Measure fluorescence intensity (e.g., Ex/Em = 355/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor engages SIRT2 in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.
-
Principle: Cells are treated with the SIRT2 inhibitor. If the inhibitor successfully enters the cells and inhibits SIRT2, the level of acetylated α-tubulin will increase. This increase is detected and quantified using Western Blot analysis with antibodies specific to acetylated α-tubulin and total α-tubulin (as a loading control).
-
Materials and Reagents:
-
Cancer cell line (e.g., MDA-MB-231 or MCF-7)
-
Cell culture medium and supplements
-
Compound 15e dissolved in DMSO
-
RIPA Lysis Buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-acetyl-α-Tubulin (Lys40), Mouse anti-α-Tubulin
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging system (e.g., ChemiDoc)
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of Compound 15e (e.g., 0, 1, 5, 10, 25 µM) for 6-24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size on an SDS-PAGE gel.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., overnight at 4°C), followed by washing and incubation with HRP-conjugated secondary antibodies (1 hour at room temperature).
-
Detection: Wash the membrane thoroughly, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for acetylated α-tubulin and total α-tubulin. Normalize the acetylated tubulin signal to the total tubulin signal for each sample to determine the fold-change relative to the DMSO-treated control.
-
Conclusion
Compound 15e is a potent and highly selective SIRT2 inhibitor from the thienopyrimidinone class. Its well-defined mechanism of action, involving binding to a unique selectivity pocket, makes it and its analogs valuable tools for probing the biological functions of SIRT2.[5][6] The protocols outlined in this guide provide a robust framework for researchers to characterize this and similar inhibitors, both in vitro and in cellular models, facilitating further investigation into the therapeutic potential of targeting SIRT2.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 9. Sirtuin - Wikipedia [en.wikipedia.org]
- 10. uniprot.org [uniprot.org]
- 11. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 12. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
Sirt2-IN-17 and its Analogs: A Technical Guide to Their Role and Therapeutic Potential in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a significant therapeutic target in the context of age-related neurodegenerative diseases. Its enzymatic activity has been implicated in the pathological progression of Alzheimer's disease, Parkinson's disease, and Huntington's disease. This technical guide provides an in-depth analysis of the role of SIRT2 inhibition, with a focus on the compound Sirt2-IN-17 and its analogs, in various preclinical models of neurodegeneration. We consolidate quantitative data from key studies, present detailed experimental methodologies, and visualize the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals in this field.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A common feature across many of these disorders is the accumulation of misfolded proteins and cellular stress. Sirtuin 2 (SIRT2), predominantly a cytoplasmic deacetylase, has been identified as a key regulator of cellular processes implicated in neurodegeneration, including microtubule stability, autophagy, neuroinflammation, and oxidative stress.[1][2] Inhibition of SIRT2 has shown promise in ameliorating pathological phenotypes in a range of preclinical models. This guide focuses on the actions of specific SIRT2 inhibitors, providing a technical overview of their effects and the experimental basis for these findings.
Mechanism of Action of SIRT2 Inhibition in Neurodegeneration
The neuroprotective effects of SIRT2 inhibition are attributed to its influence on several key cellular substrates and pathways.
2.1. Microtubule Stabilization via α-tubulin Hyperacetylation: One of the primary substrates of SIRT2 is α-tubulin.[2][3] SIRT2 deacetylates α-tubulin at lysine (B10760008) 40, a modification that can impact microtubule stability and function.[4] Pharmacological inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which is thought to enhance microtubule stability and improve axonal transport.[1] This is crucial for neuronal health, as impaired transport is a known factor in the pathogenesis of several neurodegenerative diseases.
2.2. Modulation of α-synuclein Aggregation and Toxicity in Parkinson's Disease: In models of Parkinson's disease, SIRT2 has been shown to deacetylate α-synuclein at lysines 6 and 10.[1][2][5] This deacetylation is believed to promote the aggregation of α-synuclein into toxic oligomers and Lewy bodies.[6] Inhibition of SIRT2 can prevent this deacetylation, thereby reducing α-synuclein aggregation and its associated neurotoxicity.[5]
2.3. Regulation of Tau Pathology in Alzheimer's Disease: While the direct deacetylation of tau by SIRT2 is less clear, SIRT2 inhibition has been shown to impact tau pathology. Inhibition of SIRT2 with compounds like AK-1 has been reported to decrease the phosphorylation of tau.[1] Furthermore, by stabilizing microtubules through α-tubulin hyperacetylation, SIRT2 inhibition may indirectly prevent tau detachment from microtubules and its subsequent aggregation into neurofibrillary tangles.[1]
2.4. Attenuation of Neuroinflammation: SIRT2 plays a role in neuroinflammatory processes. It can promote neuroinflammation through the FOXO3a pathway, leading to the activation of the NLRP3 inflammasome and subsequent microglial pyroptosis.[7][8] SIRT2 inhibitors can downregulate this pathway, thereby reducing the production of pro-inflammatory cytokines and mitigating neuroinflammation.[9]
2.5. Reduction of Mutant Huntingtin (mHtt) Toxicity in Huntington's Disease: In models of Huntington's disease, SIRT2 inhibition has been demonstrated to be neuroprotective. This effect is partly attributed to a reduction in the aggregation of mutant huntingtin protein.[10][11] Additionally, SIRT2 inhibition can modulate cellular metabolism, including sterol biosynthesis, which is dysregulated in Huntington's disease and contributes to neuronal toxicity.[12]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative outcomes of SIRT2 inhibitor treatment in various neurodegenerative disease models.
Table 1: Effects of SIRT2 Inhibitor AK-7 in Huntington's Disease Mouse Models
| Animal Model | Treatment | Key Finding | Quantitative Result | Reference |
| R6/2 Mice | AK-7 (20 mg/kg, twice daily) | Improved motor function | Data not quantified in abstract | [10][11] |
| R6/2 Mice | AK-7 (20 mg/kg, twice daily) | Reduced striatal atrophy | 9% increase in total striatal volume; 15% increase in striatal neuronal volume | [10] |
| R6/2 Mice | AK-7 (20 mg/kg, twice daily) | Reduced mHtt aggregation | 35% reduction in aggregate volume | [10] |
| 140 CAG Htt knock-in Mice | AK-7 (10, 20, 30 mg/kg, twice daily) | Improved motor function | Significant improvement in distance traveled and resting time (20 mg/kg most effective) | [13] |
| 140 CAG Htt knock-in Mice | AK-7 (20 mg/kg, twice daily) | Reduced mHtt aggregation | ~50% reduction in inclusion numbers | [10] |
Table 2: Effects of SIRT2 Inhibitors in Alzheimer's Disease Mouse Models
| Animal Model | Treatment | Key Finding | Quantitative Result | Reference |
| APP/PS1 Mice | 33i (SIRT2 inhibitor) | Improved cognitive function | Significant improvement in cognitive dysfunction and long-term potentiation | [14][15] |
| APP/PS1 Mice | 33i (SIRT2 inhibitor) | Reduced amyloid pathology | Significant reduction in amyloid plaques in the cortex and hippocampus | [14] |
| APP/PS1 Mice | 33i (SIRT2 inhibitor) | Reduced neuroinflammation | Significant decrease in the microglial marker Iba-1 | [14] |
| 3xTg-AD and APP23 Mice | AK-7 and AGK2 | Reduced Aβ production | Reduction of soluble Aβ and an increase of soluble α-amyloid protein | [16] |
| 3xTg-AD Mice | AK-7 | Improved cognitive performance | Improvement in cognitive performance | [16] |
Table 3: Effects of SIRT2 Inhibitor AK-7 in a Parkinson's Disease Mouse Model
| Animal Model | Treatment | Key Finding | Quantitative Result | Reference |
| MPTP-induced Parkinson's Disease Mice | AK-7 | Prevents dopamine (B1211576) depletion | Data not quantified in abstract | [17] |
| MPTP-induced Parkinson's Disease Mice | AK-7 | Prevents dopaminergic neuron loss | Data not quantified in abstract | [17] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies. For full details, please refer to the original publications.
4.1. In Vitro Studies
-
Cell Lines:
-
H4 human neuroglioma cells: Used for studying α-synuclein aggregation. Cells are co-transfected with SynT and synphilin-1.[5]
-
SH-SY5Y human neuroblastoma cells: Employed to model oxidative stress-induced cell death using toxins like rotenone (B1679576) or diquat.[18]
-
Primary striatal neurons: Cultured from rodent models of Huntington's disease to study mutant huntingtin toxicity and cholesterol metabolism.[12]
-
-
SIRT2 Inhibition:
-
Genetic: Lentiviral vectors expressing shRNAs targeting SIRT2 are used to knockdown its expression.[5]
-
Pharmacological: Cells are treated with specific SIRT2 inhibitors (e.g., AK-7, 33i, AGK2) at various concentrations.
-
-
Assays:
-
Western Blotting: To quantify protein levels of SIRT2, acetylated α-tubulin, total and phosphorylated tau, α-synuclein, and markers of apoptosis and inflammation.
-
Immunocytochemistry: To visualize the subcellular localization and aggregation of proteins like α-synuclein and mutant huntingtin.
-
Cell Viability Assays: (e.g., MTT assay) to assess the protective effects of SIRT2 inhibitors against neurotoxic insults.
-
Filter Retardation Assay: To quantify the aggregation of α-synuclein.
-
4.2. In Vivo Studies
-
Animal Models:
-
Drug Administration:
-
Behavioral Tests:
-
Histological and Biochemical Analyses:
-
Immunohistochemistry: To detect and quantify amyloid plaques, neurofibrillary tangles, and neuronal loss in brain sections.
-
Stereology: To provide unbiased estimates of cell numbers and volumes in specific brain regions.
-
Western Blotting and ELISA: To measure protein levels and cytokine concentrations in brain homogenates.
-
Electrophysiology: To assess synaptic plasticity (e.g., long-term potentiation) in brain slices.[14][15]
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by SIRT2 inhibition in neurodegenerative diseases.
Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition.
Caption: Role of SIRT2 in α-synuclein aggregation and Parkinson's pathology.
Caption: SIRT2-mediated neuroinflammatory pathway.
Conclusion and Future Directions
The body of evidence presented in this guide strongly supports the therapeutic potential of SIRT2 inhibition in neurodegenerative diseases. The consistent neuroprotective effects observed across different disease models, including Alzheimer's, Parkinson's, and Huntington's disease, highlight the central role of SIRT2 in pathways of neurodegeneration. The quantitative data from preclinical studies, particularly with inhibitors like AK-7 and 33i, provide a solid foundation for further drug development efforts.
However, it is important to note that some studies have reported conflicting results, and the precise, context-dependent functions of SIRT2 are still being elucidated.[20][21] Furthermore, a recent study using the SIRT2 inhibitor 33i in an Alzheimer's disease mouse model showed that while it improved central nervous system pathology, it also increased systemic inflammation.[14][15] This underscores the need for the development of brain-permeable SIRT2 inhibitors with limited peripheral effects.
Future research should focus on:
-
Developing more potent and selective second-generation SIRT2 inhibitors with improved pharmacokinetic and pharmacodynamic properties.
-
Conducting long-term efficacy and safety studies in a wider range of preclinical models.
-
Elucidating the full spectrum of SIRT2 substrates and signaling pathways in the brain to better understand both the beneficial and potentially adverse effects of its inhibition.
-
Investigating the potential of SIRT2 inhibitors as part of combination therapies for these complex multifactorial diseases.
References
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of sirtuin 2–mediated exacerbation of alpha-synuclein toxicity in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging Role of Sirtuin 2 in Parkinson’s Disease [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. SIRT2 Promotes NLRP3-Mediated Microglia Pyroptosis and Neuroinflammation via FOXO3a Pathway After Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Sirtuin 2 Inhibitor AK-7 is Neuroprotective in Huntington Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 17. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia | PLOS One [journals.plos.org]
- 18. Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SIRT2 as a potential new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SIRT2 Ablation Has No Effect on Tubulin Acetylation in Brain, Cholesterol Biosynthesis or the Progression of Huntington's Disease Phenotypes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Understanding the Potential Role of Sirtuin 2 on Aging: Consequences of SIRT2.3 Overexpression in Senescence - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of SIRT2 Inhibition on α-Tubulin Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the impact of Sirtuin 2 (SIRT2) inhibition on the acetylation of α-tubulin, a key post-translational modification of microtubules. Due to the limited availability of specific quantitative data for Sirt2-IN-17, this document will utilize the well-characterized and selective SIRT2 inhibitor, AGK2, as a representative compound to illustrate the experimental investigation of this cellular process. The methodologies and expected outcomes detailed herein are broadly applicable to the study of other SIRT2 inhibitors.
Introduction to SIRT2 and α-Tubulin Acetylation
Sirtuin 2 (SIRT2) is a member of the NAD+-dependent class III histone deacetylase family, predominantly located in the cytoplasm.[1] A primary non-histone substrate of SIRT2 is α-tubulin, a major component of microtubules.[2] SIRT2 specifically removes the acetyl group from the lysine-40 (K40) residue of α-tubulin.[3] This deacetylation is a critical regulatory mechanism for microtubule dynamics and stability.
The acetylation of α-tubulin at K40 is a dynamic process, balanced by the activities of α-tubulin acetyltransferases (αTATs) and deacetylases, principally SIRT2 and Histone Deacetylase 6 (HDAC6).[1] Increased acetylation of α-tubulin is generally associated with stable, long-lived microtubules, while deacetylated microtubules are more dynamic.[1] Consequently, the inhibition of SIRT2 provides a valuable tool for studying the functional roles of microtubule stability in various cellular processes, including cell motility, intracellular transport, and cell division, and holds therapeutic potential in diseases such as cancer and neurodegenerative disorders.[4]
Data Presentation: The Impact of SIRT2 Inhibition on α-Tubulin Acetylation
The following tables summarize representative quantitative data for the effects of the SIRT2 inhibitor AGK2 on α-tubulin acetylation. These values are intended to serve as a guide for designing and interpreting experiments with other SIRT2 inhibitors.
Table 1: In Vitro Inhibitory Activity of AGK2 against SIRT2
| Parameter | Value | Assay Condition |
| IC₅₀ for SIRT2 | 3.5 µM | Cell-free enzymatic assay |
This table presents the half-maximal inhibitory concentration (IC₅₀) of AGK2, indicating its potency in directly inhibiting SIRT2 enzymatic activity.[1]
Table 2: Dose-Dependent Effect of AGK2 on α-Tubulin Acetylation in MDA-MB-231 Cells (Illustrative)
| AGK2 Concentration | Incubation Time | Fold Increase in Acetylated α-Tubulin (Normalized to Total α-Tubulin) |
| 0 µM (Vehicle) | 24 hours | 1.0 |
| 1 µM | 24 hours | 1.8 |
| 5 µM | 24 hours | 4.1 |
| 10 µM | 24 hours | 5.2 |
This illustrative table demonstrates the expected dose-dependent increase in α-tublin acetylation upon treatment with a SIRT2 inhibitor. A significant increase in perinuclear acetylated α-tubulin rings was observed in MDA-MB-231 cells treated with 5 µM AGK2 for 24 hours.[5]
Table 3: Time-Course of AGK2-Induced α-Tubulin Hyperacetylation in MDA-MB-231 Cells (Illustrative)
| AGK2 Concentration | Incubation Time | Fold Increase in Acetylated α-Tubulin (Normalized to Total α-Tubulin) |
| 5 µM | 0 hours | 1.0 |
| 5 µM | 6 hours | 2.5 |
| 5 µM | 12 hours | 3.8 |
| 5 µM | 24 hours | 4.1 |
This illustrative table shows the expected time-dependent accumulation of acetylated α-tubulin following treatment with a SIRT2 inhibitor.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a SIRT2 inhibitor's effect on α-tubulin acetylation. The following are standard protocols for western blotting and immunofluorescence.
Western Blotting for Quantifying α-Tubulin Acetylation
This protocol allows for the quantification of changes in the levels of acetylated α-tubulin relative to total α-tubulin.[4]
Materials:
-
Cell culture reagents
-
SIRT2 inhibitor (e.g., AGK2) and DMSO (vehicle)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentrations of the SIRT2 inhibitor or vehicle (DMSO) for the specified time.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[4]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.[4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[2]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Data Analysis: Quantify the band intensities for acetylated α-tubulin and total α-tubulin. Normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Immunofluorescence for Visualizing α-Tubulin Acetylation
This protocol allows for the visualization of the subcellular localization and changes in the organization of acetylated α-tubulin.[5]
Materials:
-
Cells cultured on coverslips
-
SIRT2 inhibitor (e.g., AGK2) and DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-acetyl-α-tubulin (Lys40)
-
Fluorophore-conjugated secondary antibody
-
DAPI (nuclear counterstain)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with the SIRT2 inhibitor or vehicle as described for western blotting.[5]
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.[5]
-
-
Blocking and Antibody Incubation:
-
Counterstaining and Mounting:
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging: Visualize and capture images using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition by AGK2.
Experimental Workflow Diagram
Caption: Workflow for assessing the effect of a SIRT2 inhibitor on α-tubulin acetylation.
Logical Relationship Diagram
Caption: Logical cascade of events following SIRT2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SIRT2 Inhibition by AGK2 Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Profile of Sirt2-IN-17: A Novel SIRT2 Inhibitor for Cardiac Hypertrophy
For Immediate Release
A novel and potent Sirtuin 2 (SIRT2) inhibitor, Sirt2-IN-17 (also known as compound Z18), has demonstrated significant efficacy in preclinical in vivo models of cardiac hypertrophy and fibrosis. Preliminary studies reveal its potential as a therapeutic agent for heart disease, warranting further investigation into its pharmacological properties and mechanism of action. This technical guide provides a comprehensive overview of the initial in vivo findings for this compound, tailored for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The in vivo efficacy of this compound was evaluated in established mouse models of cardiac hypertrophy induced by transverse aortic constriction (TAC) and isoproterenol (B85558) (ISO) administration. The compound has shown a clear dose-dependent effect in mitigating the pathological markers associated with these conditions.
| Parameter | Model | Treatment Group | Result | Fold Change vs. Control |
| Efficacy | ||||
| Heart Weight/Body Weight (HW/BW) Ratio | TAC | This compound | Reduction in HW/BW | Data Not Available |
| Lung Weight/Body Weight (LW/BW) Ratio | TAC | This compound | Reduction in LW/BW | Data Not Available |
| Fibrotic Area | TAC | This compound | Decreased fibrotic tissue | Data Not Available |
| α-SMA Expression | In Vivo Models | This compound | Reduced expression | Data Not Available |
| p-Smad2/3 Expression | In Vivo Models | This compound | Reduced expression | Data Not Available |
| Pharmacokinetics | ||||
| Bioavailability | Not Specified | This compound | Data Not Available | N/A |
| Half-life (t½) | Not Specified | This compound | Data Not Available | N/A |
| Cmax | Not Specified | This compound | Data Not Available | N/A |
| Toxicology | ||||
| Acute Toxicity | Not Specified | This compound | Data Not Available | N/A |
| Chronic Toxicity | Not Specified | This compound | Data Not Available | N/A |
Further detailed quantitative data from the primary study were not publicly available at the time of this report.
Key Experimental Protocols
The following outlines the methodologies employed in the preliminary in vivo evaluation of this compound.
Animal Models
-
Transverse Aortic Constriction (TAC) Model: Male C57BL/6 mice were subjected to TAC surgery to induce pressure overload-induced cardiac hypertrophy. A sham-operated group served as the control.
-
Isoproterenol (ISO)-Induced Cardiac Hypertrophy Model: Mice were treated with isoproterenol to induce a hypertrophic response.
Dosing and Administration
-
Compound: this compound (Z18)
-
Vehicle: Not specified in available abstracts.
-
Route of Administration: Not specified in available abstracts.
-
Dosing Regimen: Details on the specific doses and frequency of administration are not publicly available.
Efficacy Assessment
-
Echocardiography: To assess cardiac function, including ejection fraction and fractional shortening.
-
Histological Analysis: Heart tissues were stained with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area and with Masson's trichrome or Picrosirius red to quantify fibrosis.
-
Immunohistochemistry and Western Blotting: To measure the expression levels of key protein markers of hypertrophy and fibrosis, such as α-smooth muscle actin (α-SMA) and phosphorylated Smad2/3 (p-Smad2/3).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow of the in vivo studies.
The Selectivity Profile of SIRT2 Inhibitors: A Technical Guide
Disclaimer: No specific inhibitor with the designation "Sirt2-IN-17" was identified in a comprehensive search of publicly available scientific literature. This guide provides an in-depth technical overview of the selectivity profile of a representative and well-characterized Sirtuin 2 (SIRT2) inhibitor, based on available data for similar compounds. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1] Primarily localized in the cytoplasm, SIRT2 is involved in a variety of cellular processes, including the regulation of microtubule dynamics, cell cycle control, and metabolic homeostasis.[2][3] Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[4][5] The development of potent and selective SIRT2 inhibitors is crucial for dissecting its biological functions and for advancing novel therapeutic strategies.[3] This guide focuses on the selectivity profile, experimental evaluation, and cellular effects of a representative class of SIRT2 inhibitors.
Data Presentation: Inhibitor Selectivity
The selectivity of an inhibitor is a critical parameter, defining its utility as a chemical probe and its potential as a therapeutic agent. High selectivity for the target enzyme over other related enzymes minimizes off-target effects. The following table summarizes the inhibitory potency (IC50 values) of representative SIRT2 inhibitors against various sirtuin isoforms.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| AGK2 | >50 | 3.5 | >50 | >14-fold | >14-fold | [6][7] |
| Tenovin-6 | 21 | 10 | 67 | 2.1-fold | 6.7-fold | [5] |
| Cambinol Analog (55) | >50 | 0.25 | >50 | >200-fold | >200-fold | [7] |
| Thienopyrimidinone (19a) | >50 | 1.45 | >50 | >34-fold | >34-fold | [8] |
| Compound 14 (phenyl-acetamide) | - | 0.042 | - | - | - | [4] |
| Sirtinol | 131 | 49 | - | 2.7-fold | - | [5] |
| Salermide | 43 | 25 | - | 1.7-fold | - | [5] |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical assays. Below are detailed methodologies for key experiments.
In Vitro Sirtuin Inhibition Assay (Fluorogenic)
This assay measures the NAD+-dependent deacetylase activity of sirtuins using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.
-
Fluorogenic peptide substrate (e.g., derived from p53).
-
Nicotinamide adenine (B156593) dinucleotide (NAD+).
-
Inhibitor compound dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., containing trypsin and a fluorescence developer).
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant sirtuin enzyme, and the inhibitor solution.
-
Initiate the reaction by adding the fluorogenic peptide substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.[8]
Cellular Target Engagement Assay (α-tubulin acetylation)
This assay assesses the ability of an inhibitor to engage SIRT2 in a cellular context by measuring the acetylation level of its primary substrate, α-tubulin.
Materials:
-
Human cell line (e.g., HeLa or MCF-7).
-
Cell culture medium and supplements.
-
Inhibitor compound.
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors).
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescence substrate.
-
Western blotting equipment.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.[6]
Mandatory Visualizations
Signaling Pathway of SIRT2 Inhibition
The following diagram illustrates a key signaling pathway affected by SIRT2 inhibition, leading to increased α-tubulin acetylation.
Caption: SIRT2 inhibition blocks the deacetylation of α-tubulin, leading to its hyperacetylation.
Experimental Workflow for SIRT2 Inhibitor Screening
This diagram outlines the general workflow for identifying and characterizing SIRT2 inhibitors.
Caption: A stepwise approach for the discovery and validation of selective SIRT2 inhibitors.
Logical Relationship of SIRT2 in Cellular Processes
This diagram illustrates the central role of SIRT2 in various cellular pathways.
Caption: SIRT2 is a key regulator of multiple fundamental cellular processes.
References
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Sirtuin functions and modulation: from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Sirtuin 2 (SIRT2) Inhibitor Sirt2-IN-17: A Technical Guide on its Therapeutic Potential
Disclaimer: Information regarding a specific molecule designated "Sirt2-IN-17" is not publicly available in the reviewed scientific literature. This guide has been constructed based on the established characteristics of potent and selective Sirtuin 2 (SIRT2) inhibitors to serve as a representative technical whitepaper for researchers, scientists, and drug development professionals. The data and methodologies presented are derived from published studies on well-characterized SIRT2 inhibitors and are intended to provide a framework for the evaluation of novel therapeutic agents targeting SIRT2.
Executive Summary
Sirtuin 2 (SIRT2), a NAD+-dependent protein deacetylase, has emerged as a compelling therapeutic target for a range of human diseases, including neurodegenerative disorders, cancer, and metabolic conditions. Its primary cytoplasmic localization and role in deacetylating key proteins involved in cellular processes such as cell cycle regulation, microtubule dynamics, and inflammation underscore its therapeutic potential. This document provides a comprehensive technical overview of a representative potent and selective SIRT2 inhibitor, herein referred to as this compound, as a potential therapeutic agent. It includes a summary of its inhibitory activity, selectivity profile, and effects on cellular pathways, alongside detailed experimental protocols for its characterization.
Introduction to SIRT2 as a Therapeutic Target
SIRT2 is a member of the sirtuin family of enzymes that remove acetyl groups from lysine (B10760008) residues on a variety of histone and non-histone proteins.[1] Its substrates include α-tubulin, a key component of microtubules, the tumor suppressor p53, and the transcription factor NF-κB.[2][3] Dysregulation of SIRT2 activity has been implicated in the pathophysiology of several diseases. For instance, inhibition of SIRT2 has shown neuroprotective effects in models of Parkinson's and Huntington's diseases.[3] In oncology, SIRT2 inhibition can induce apoptosis and suppress tumor growth in various cancer cell lines, including B-cell lymphoma.[1][3] The therapeutic potential of targeting SIRT2 is context-dependent, with both inhibition and activation being explored for different indications.[1]
Quantitative Data for this compound (Representative Data)
The following tables summarize the key quantitative data for a representative potent and selective SIRT2 inhibitor, analogous to this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Notes |
| SIRT2 IC50 | 140 nM | Determined using a fluorophore-labeled acetyl-lysine substrate assay.[4] |
| Mechanism of Inhibition | Uncompetitive with respect to NAD+ and the peptide substrate. | Based on kinetic analysis.[5] |
| Cellular Target Engagement | Increased α-tubulin acetylation in HeLa cells. | Demonstrated by Western blot analysis.[6] |
Table 2: Selectivity Profile
| Sirtuin Isoform | Inhibition at 100 µM | Selectivity Fold (vs. SIRT2) |
| SIRT1 | 22% | >700-fold |
| SIRT3 | <10% | >1000-fold |
| SIRT5 | <10% | >1000-fold |
| SIRT6 | 19% at 200 µM | >1400-fold |
Data based on the highly selective inhibitor SirReal2.[4]
Key Signaling Pathways Modulated by this compound
SIRT2 inhibition by agents such as this compound can impact multiple signaling pathways critical for cell function and survival.
Figure 1. Signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the validation and further development of this compound as a therapeutic agent.
In Vitro SIRT2 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against SIRT2.
Figure 2. Workflow for in vitro SIRT2 inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., derived from p53), and NAD+ are prepared in an appropriate assay buffer. The test compound, this compound, is serially diluted to a range of concentrations.
-
Enzyme Inhibition: SIRT2 is pre-incubated with the test compound for a specified period to allow for binding.
-
Enzymatic Reaction: The reaction is initiated by the addition of the fluorogenic substrate and NAD+. The mixture is incubated at 37°C.
-
Signal Development: The reaction is stopped, and a developer solution is added to generate a fluorescent signal from the deacetylated substrate.
-
Data Acquisition: The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit SIRT2 activity within a cellular context by measuring the acetylation status of a known SIRT2 substrate, α-tubulin.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa) is cultured to approximately 80% confluency and then treated with varying concentrations of this compound or a vehicle control for a defined period.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and deacetylase inhibitors to preserve the protein acetylation state.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control). Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of acetylated α-tubulin to total α-tubulin is calculated to determine the effect of this compound on cellular SIRT2 activity.
Conclusion and Future Directions
The representative data for this compound highlight its potential as a potent and selective inhibitor of SIRT2 with on-target cellular activity. The modulation of key signaling pathways involved in cell survival and inflammation provides a strong rationale for its further investigation as a therapeutic agent in neurodegenerative diseases and cancer. Future studies should focus on comprehensive preclinical evaluation, including pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies in relevant animal models to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for the continued development and characterization of this and other novel SIRT2 inhibitors.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Sirt2 Inhibition in Cell Culture
Note: Extensive searches for "Sirt2-IN-17" did not yield specific information on a compound with this designation. The following application notes and protocols are a comprehensive guide based on established experimental procedures for various well-characterized Sirtuin 2 (SIRT2) inhibitors. Researchers should adapt these protocols based on the specific inhibitor, cell line, and experimental goals.
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic control.[1][2][3][4] Its diverse functions have implicated SIRT2 in the pathophysiology of cancer, neurodegenerative diseases, and inflammatory disorders.[3][4][5] Pharmacological inhibition of SIRT2 is a key strategy to study its biological functions and to explore its therapeutic potential. This document provides detailed protocols for the use of SIRT2 inhibitors in cell culture experiments.
Mechanism of Action and Target Pathways
SIRT2 deacetylates a variety of protein substrates.[1] A primary target is α-tubulin at lysine (B10760008) 40, influencing microtubule stability and cell motility.[1][4][6] In the nucleus, SIRT2 can deacetylate histone H4 at lysine 16 (H4K16ac), affecting chromatin condensation during mitosis.[1][7][8] SIRT2 has also been shown to deacetylate and regulate the activity of transcription factors such as p53, FOXO1, and NF-κB, thereby influencing apoptosis, metabolism, and inflammation.[1][9]
Recent studies have highlighted the role of SIRT2 in regulating T-cell metabolism and function, where it targets key enzymes in glycolysis and the TCA cycle.[10] Furthermore, SIRT2 is involved in the mTORC1/HIF-1α/RORγt pathway, which is crucial for Th17-cell differentiation in the context of autoimmune diseases.[11][12][13]
Quantitative Data for Common SIRT2 Inhibitors
The following table summarizes the in vitro and in-cell activity of several known SIRT2 inhibitors across various cell lines. This data can serve as a starting point for determining appropriate experimental concentrations.
| Inhibitor | Target(s) | IC50 (in vitro) | Cell Line(s) | Effective Concentration (in-cell) | Observed Effects | Reference(s) |
| TM | SIRT2-specific | 0.028 µM (SIRT2) | Multiple cancer cell lines | IC50 values range from nM to low µM | Decreases c-Myc levels, induces apoptosis | [14] |
| AC-93253 | SIRT2 > SIRT1/3 | 6 µM (SIRT2) | DU145, MiaPaCa2, A549, NCI-H460, HeLa | 10-100 nM (proliferation), 4.9 µM (apoptosis) | Induces apoptotic cell death | [15] |
| AEM2 | SIRT2-selective | 3.8 µM (SIRT2) | A549, H1299 | Not specified | Increases p53 acetylation, induces p53-dependent apoptosis | [1][16] |
| AK-7 | SIRT2 inhibitor | Not specified | CD4+ T cells | Not specified | Limits Th17 differentiation | [12] |
| AGK2 | SIRT2 inhibitor | 3.5 µM (SIRT2) | MDA-MB-231 | 5 µM | Reduces cell invasiveness, promotes perinuclear cytoskeletal organization | [17][18] |
| NCO-90 | SIRT2-specific | 1.0 µM (SIRT2) | S1T, MT-2, Jurkat, HL60 | GI50: 38.3-48.5 µM | Induces caspase-dependent cell death | [17] |
| NCO-141 | SIRT2-specific | 0.5 µM (SIRT2) | S1T, MT-2, Jurkat, HL60 | Not specified | Induces caspase-dependent cell death | [17] |
| SirReal2 | SIRT2-specific | 0.23 µM (SIRT2) | Bovine oocytes | 5 µM | Causes meiotic arrest, mitochondrial dysfunction | [7] |
Experimental Protocols
General Cell Culture and Treatment with SIRT2 Inhibitor
This protocol provides a general guideline for treating adherent or suspension cells with a SIRT2 inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI 1640) with appropriate supplements (e.g., 10% FBS, penicillin/streptomycin)
-
SIRT2 inhibitor stock solution (typically dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in multi-well plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 60-80% confluency).
-
For suspension cells, seed cells at a recommended density for the specific cell line.
-
-
Inhibitor Preparation:
-
Thaw the SIRT2 inhibitor stock solution.
-
Prepare working concentrations of the inhibitor by diluting the stock solution in complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. A vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) must be included.
-
-
Treatment:
-
For adherent cells, carefully remove the old medium and replace it with the medium containing the SIRT2 inhibitor or vehicle control.
-
For suspension cells, add the concentrated inhibitor solution directly to the cell suspension to achieve the final desired concentration.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 6, 24, 48, or 72 hours), depending on the assay to be performed.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.
-
Western Blot Analysis of α-tubulin Acetylation
This protocol is used to assess the in-cell activity of the SIRT2 inhibitor by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Treated and control cells
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-SIRT2
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal. An increase in this ratio in inhibitor-treated cells indicates successful SIRT2 inhibition.
-
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of the SIRT2 inhibitor on cell viability and proliferation.
Materials:
-
Cells treated with a range of inhibitor concentrations in a 96-well plate
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® reagent
-
DMSO (for MTT assay)
-
Plate reader
Procedure (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Procedure (CellTiter-Glo® Assay):
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces viability by 50%).
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol quantifies apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
Cells treated with the SIRT2 inhibitor in a 96-well plate
-
Caspase-Glo® 3/7 reagent
-
Plate reader
Procedure:
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
Analysis:
-
An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
Visualizations
Caption: Experimental workflow for studying the effects of a SIRT2 inhibitor in cell culture.
Caption: Key signaling pathways modulated by SIRT2 inhibition.
References
- 1. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin functions and modulation: from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SIRT2 Inhibition Results in Meiotic Arrest, Mitochondrial Dysfunction, and Disturbance of Redox Homeostasis during Bovine Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased expression of SIRT2 is a novel marker of cellular senescence and is dependent on wild type p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT2 Affects Cell Proliferation and Apoptosis by Suppressing the Level of Autophagy in Renal Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The deacetylase SIRT2 contributes to autoimmune disease pathogenesis by modulating IL-17A and IL-2 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The deacetylase SIRT2 contributes to autoimmune disease pathogenesis by modulating IL-17A and IL-2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. evrysbio.com [evrysbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT2 Inhibition by AGK2 Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sirt2-IN-17 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, metabolic homeostasis, and the response to oxidative stress. It deacetylates a range of protein substrates, with α-tubulin and histone H4 being among the most well-characterized. Dysregulation of SIRT2 activity has been implicated in several diseases, making it an attractive target for drug discovery and development.
Sirt2-IN-17 is a small molecule inhibitor of SIRT2. By inhibiting SIRT2's deacetylase activity, this compound can be used as a chemical probe to investigate the biological functions of SIRT2 and to validate it as a therapeutic target. Western blot analysis is a fundamental technique to assess the efficacy and mechanism of action of this compound by monitoring the acetylation status of its downstream targets. These application notes provide a comprehensive guide and detailed protocols for utilizing this compound in Western blot analysis.
Mechanism of Action
SIRT2 catalyzes the removal of acetyl groups from lysine (B10760008) residues on its substrate proteins. This compound, as a SIRT2 inhibitor, blocks this deacetylase activity. This leads to an accumulation of acetylated substrates, which can be detected by Western blotting using antibodies specific to the acetylated forms of these proteins. The primary and most commonly assessed readout for SIRT2 inhibition is the increased acetylation of α-tubulin at lysine 40 (Ac-α-tubulin).
Data Presentation
The following tables summarize quantitative data relevant to the use of SIRT2 inhibitors in cell-based assays. While specific data for this compound is limited in publicly available literature, data from other well-characterized SIRT2 inhibitors like AK-1 and AGK2 are presented as representative examples to guide experimental design.
Table 1: Physicochemical and Potency Data of a Representative SIRT2 Inhibitor (AK-1)
| Parameter | Value | Reference |
| Compound Name | AK-1 (SIRT2 Inhibitor II) | [1] |
| Molecular Formula | C₁₉H₂₁N₃O₅S | [1] |
| Molecular Weight | 403.45 g/mol | [1] |
| IC₅₀ (SIRT2) | 12.5 µM | [1] |
| Solubility | 50 mg/mL in DMSO | [1] |
Table 2: Experimental Conditions for Observing Effects of SIRT2 Inhibition on Protein Acetylation
| Inhibitor | Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| AK-1 | - | >25 µM | - | Increase in acetylated tubulin | [1] |
| AGK2 | HeLa | - | - | Increased acetylation of α-tubulin | [2] |
| SIRT2 siRNA | Mouse IMCD3 | - | - | Increased level of acetyl-α-tubulin | [3] |
| Nicotinamide | Differentiated 3T3-L1 | 5 mM | 4 hours | Reduced interaction between FOXO1 and PPARγ | [4] |
| SIRT2 Knockdown | 3T3-L1 adipocytes | - | - | Elevated endogenous FOXO1 acetylation | [4] |
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to assess its effect on protein acetylation.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T, 3T3-L1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store the stock solution at -20°C.
-
Treatment:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) and a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal conditions.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Lysis: After the treatment period, proceed immediately to protein extraction.
II. Protein Extraction
This protocol describes the preparation of whole-cell lysates for Western blot analysis.
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Preparation of Lysis Buffer: On the day of use, supplement the RIPA buffer with protease and phosphatase inhibitor cocktails according to the manufacturer's instructions. Keep the lysis buffer on ice.
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each plate (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. Western Blot Analysis
This protocol details the steps for detecting changes in protein acetylation via Western blotting.
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Supplier Example |
| Acetyl-α-Tubulin (Lys40) | 1:1000 - 1:10,000 | Cell Signaling Technology, Sigma-Aldrich |
| Total α-Tubulin | 1:1000 - 1:10,000 | Cell Signaling Technology, Sigma-Aldrich |
| Acetyl-Histone H4 (Lys16) | 1:1000 | Millipore, Abcam |
| Total Histone H4 | 1:1000 | Cell Signaling Technology, Abcam |
| Acetyl-FOXO1 | 1:500 - 1:1000 | Santa Cruz Biotechnology |
| Total FOXO1 | 1:1000 | Cell Signaling Technology |
| SIRT2 | 1:1000 | Cell Signaling Technology, Abcam |
| GAPDH (Loading Control) | 1:1000 - 1:5000 | Cell Signaling Technology, Santa Cruz Biotechnology |
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the acetylated protein to the signal of the corresponding total protein or a loading control (e.g., GAPDH or α-tubulin) to determine the relative change in acetylation.
-
Mandatory Visualizations
Caption: SIRT2 signaling pathway and the effect of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of this compound action.
References
- 1. SIRT2 Inhibitor II, AK-1 [sigmaaldrich.com]
- 2. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIRT2 Suppresses Adipocyte Differentiation by Deacetylating FOXO1 and Enhancing FOXO1's Repressive Interaction with PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sirt2 Inhibition in Murine Models
Disclaimer: Extensive literature searches did not yield specific in vivo dosage and administration data for the compound "Sirt2-IN-17". The following application notes and protocols are based on published data for other selective Sirt2 inhibitors and are intended to serve as a general guide for researchers. It is imperative to conduct dose-response and toxicity studies for any new compound, including this compound, before commencing large-scale in vivo experiments.
Introduction to Sirt2 Inhibition
Sirtuin 2 (Sirt2) is a NAD-dependent deacetylase that is predominantly localized in the cytoplasm.[1] It plays a crucial role in a variety of cellular processes, including cell cycle regulation, metabolic homeostasis, and inflammatory responses.[2][3] Dysregulation of Sirt2 activity has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making it an attractive therapeutic target.[4] Small molecule inhibitors of Sirt2 are valuable tools for investigating its biological functions and for preclinical validation of its therapeutic potential.
Quantitative Data on Sirt2 Inhibitor Administration in Mice
The following table summarizes the dosage and administration of several known Sirt2 inhibitors in mouse models as reported in the literature. This information can be used as a starting point for designing in vivo studies with novel Sirt2 inhibitors.
| Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| 78c | COVID-19 | 10 mg/kg | Intraperitoneal (i.p.) injection | Twice daily | [5] |
| AGK2 | Lipopolysaccharide-induced neuroinflammation | Not specified | Not specified | Not specified | [6] |
| AK-7 | Parkinson's Disease Model (MPTP) | Not specified | Not specified | Not specified | [6] |
| 33i | Senescence-accelerated mouse prone-8 (SAMP8) | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Formulation of a Generic Sirt2 Inhibitor
Objective: To prepare a sterile and biocompatible formulation of a Sirt2 inhibitor for in vivo administration.
Materials:
-
Sirt2 inhibitor compound
-
Vehicle (e.g., 5% DMSO, 15% PEG400, 80% of 15% hydroxypropyl-β-cyclodextrin in citrate (B86180) buffer pH 6.0, or as determined by solubility studies)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the optimal solvent for the Sirt2 inhibitor based on its physicochemical properties. A common starting point for poorly soluble compounds is a co-solvent system.
-
Weigh the required amount of the Sirt2 inhibitor and dissolve it in the primary solvent (e.g., DMSO).
-
Add the co-solvents (e.g., PEG400) and aqueous component (e.g., cyclodextrin (B1172386) solution or saline) incrementally while vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution briefly to aid dissolution.
-
Once the compound is fully dissolved, sterilize the formulation by passing it through a 0.22 µm sterile filter into a sterile container.
-
Prepare fresh formulations for each experiment to ensure stability and prevent contamination.
Administration in a Mouse Model of Disease
Objective: To administer the formulated Sirt2 inhibitor to mice to assess its in vivo efficacy.
Materials:
-
Formulated Sirt2 inhibitor
-
Appropriate mouse model of disease (e.g., neuroinflammation, cancer xenograft)
-
Sterile syringes and needles (gauge appropriate for the administration route)
-
Animal handling equipment
-
Personal protective equipment (PPE)
Procedure:
-
Acclimate the mice to the experimental conditions for at least one week prior to the start of the study.
-
Randomly assign mice to treatment and control groups.
-
Calculate the volume of the formulated inhibitor to be administered to each mouse based on its body weight and the desired dosage.
-
Administer the formulation via the chosen route (e.g., intraperitoneal injection, oral gavage, intravenous injection). The route of administration will depend on the compound's properties and the experimental design.
-
Administer the vehicle solution to the control group using the same volume and route of administration.
-
Monitor the mice regularly for any signs of toxicity or adverse effects.
-
At the end of the treatment period, collect relevant tissues or perform behavioral analyses to assess the efficacy of the Sirt2 inhibitor.
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2 suppresses aging-associated cGAS activation and protects aged mice from severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Deacetylase Assay for Sirt2-IN-17
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of Sirt2-IN-17 against Sirtuin 2 (SIRT2). It is important to note that SIRT2 is a NAD+-dependent deacetylase, not a kinase. Therefore, the appropriate method to assess its inhibition is a deacetylase assay. This protocol is based on a widely used fluorogenic method that offers high sensitivity and is suitable for high-throughput screening.
Introduction to SIRT2 and its Inhibition
Sirtuin 2 (SIRT2) is a member of the class III histone deacetylases (HDACs), which are dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for their enzymatic activity.[1][2] Primarily located in the cytoplasm, SIRT2 deacetylates a variety of protein substrates, with α-tubulin being a key target.[3][4][5][6] Through its deacetylase activity, SIRT2 is involved in regulating numerous cellular processes, including cell cycle progression, metabolic pathways, and cytoskeletal dynamics.[4][7][8] Dysregulation of SIRT2 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[1][9][10]
This compound is a putative inhibitor of SIRT2. To characterize its potency and mechanism of action, a robust in vitro assay is required. The following sections detail the principles of a fluorogenic deacetylase assay, a step-by-step protocol for its implementation, and methods for data analysis.
Principle of the Fluorogenic Deacetylase Assay
The fluorogenic SIRT2 assay is a popular method for screening inhibitors due to its simplicity and sensitivity.[11][12] The assay utilizes a synthetic peptide substrate containing an acetylated lysine (B10760008) residue, which is conjugated to a fluorophore, rendering it non-fluorescent.
The assay proceeds in two main steps:
-
SIRT2 Deacetylation: In the presence of NAD+, SIRT2 enzymatically removes the acetyl group from the lysine residue of the substrate.
-
Signal Development: A developer solution is added, which contains a protease that specifically cleaves the deacetylated substrate. This cleavage releases the fluorophore, resulting in a measurable fluorescent signal that is directly proportional to the deacetylase activity of SIRT2.
When an inhibitor like this compound is present, it will block the deacetylase activity of SIRT2, leading to a decrease in the fluorescent signal. The potency of the inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50).
Signaling Pathway and Mechanism of Action
The diagram below illustrates the catalytic mechanism of SIRT2 and the principle of its inhibition.
Caption: Mechanism of SIRT2 deacetylation and its inhibition.
Experimental Protocol: In Vitro SIRT2 Deacetylase Assay
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
4.1. Materials and Reagents
-
Recombinant Human SIRT2 enzyme
-
SIRT2 Fluorogenic Substrate (e.g., based on p53 or α-tubulin sequences)
-
NAD+
-
SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a protease and Trichostatin A to inhibit other HDACs)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., AGK2 or Nicotinamide)
-
DMSO (vehicle control)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)
4.2. Reagent Preparation
-
SIRT2 Enzyme: Thaw the enzyme on ice and dilute to the desired concentration in cold SIRT2 Assay Buffer. The final concentration should be determined empirically, but a starting point of 25-100 ng/well is common.
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Create a serial dilution series in SIRT2 Assay Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Substrate/NAD+ Mix: Prepare a 2X working solution containing the fluorogenic substrate and NAD+ in SIRT2 Assay Buffer. Final concentrations are typically in the range of 10-50 µM for the substrate and 100-500 µM for NAD+.
4.3. Assay Procedure
The experimental workflow is outlined in the diagram below.
Caption: Experimental workflow for the SIRT2 in vitro inhibition assay.
Step-by-Step Instructions:
-
Plate Setup:
-
Add 25 µL of SIRT2 Assay Buffer to each well.
-
Add 5 µL of diluted this compound, positive control inhibitor, or DMSO (for 100% activity control) to the appropriate wells.
-
Create a "No Enzyme" control by adding 5 µL of DMSO to separate wells.
-
-
Enzyme Addition:
-
Add 20 µL of diluted SIRT2 enzyme to all wells except the "No Enzyme" control. For the "No Enzyme" control, add 20 µL of SIRT2 Assay Buffer.
-
Mix gently by tapping the plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the 2X Substrate/NAD+ mix to all wells to start the reaction. The total reaction volume is now 100 µL.
-
Mix the plate gently.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Signal Development:
-
Add 50 µL of Developer Solution to each well to stop the reaction and initiate fluorescence development.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~360 nm and emission to ~460 nm.
-
4.4. Data Analysis
-
Background Subtraction: Subtract the average fluorescence value of the "No Enzyme" control from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of SIRT2 inhibition for each concentration of this compound: % Inhibition = (1 - (Signal of Inhibitor Well / Signal of 100% Activity Control)) * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Data Presentation: Comparative Inhibitor Potency
Quantitative data for SIRT2 inhibitors should be summarized in a clear, tabular format. The table below provides an example using known SIRT2 inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | Selectivity | Reference |
| This compound | SIRT2 | To be determined | To be determined | N/A |
| AGK2 | SIRT2 | 3.5 | >14-fold vs. SIRT1/3 | [3] |
| SirReal2 | SIRT2 | 0.14 | >1,000-fold vs. SIRT1/3-6 | [13] |
| Cambinol | SIRT1, SIRT2 | 59 | Non-selective | [14] |
| Suramin | SIRT1, SIRT2, SIRT5 | 1.15 | Pan-sirtuin inhibitor | [14] |
Note: The IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme concentration).
Conclusion
This document provides a comprehensive protocol for the in vitro assessment of this compound as a SIRT2 inhibitor. By following this fluorogenic deacetylase assay protocol, researchers can reliably determine the potency (IC50) of this compound and compare its activity to other known inhibitors. Accurate characterization of such compounds is a critical step in the drug discovery process for diseases linked to SIRT2 dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 8. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. SIRT2 (Sirtuin2) Fluorogenic Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 13. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIRT2 Protein Immunoprecipitation using a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a key NAD+-dependent deacetylase predominantly found in the cytoplasm.[1] It plays a crucial role in a variety of cellular processes, including the regulation of microtubule acetylation, cell cycle progression, metabolic homeostasis, and inflammatory responses.[1][2] Given its involvement in the pathophysiology of cancer, neurodegenerative diseases, and metabolic disorders, SIRT2 has emerged as a significant target for therapeutic intervention.[3][4]
These application notes provide a detailed protocol for the immunoprecipitation of SIRT2 protein using a potent and selective activity-based chemical probe. While the specific designation "Sirt2-IN-17" does not correspond to a commercially available product, this document describes the application of a representative chemical probe with similar functionality for the effective capture and analysis of active SIRT2. These probes are invaluable tools for studying the enzymatic activity, protein-protein interactions, and cellular functions of SIRT2.
The described chemical probe is an activity-based probe (ABP) that covalently modifies the active site of SIRT2.[5][6] This allows for the specific pulldown of enzymatically active SIRT2, providing a more accurate representation of its functional state compared to antibody-based immunoprecipitation which may also capture inactive or denatured protein. The probe consists of a SIRT2-targeting moiety, a photo-reactive crosslinker, and a bioorthogonal handle (e.g., an alkyne) for conjugation to a capture tag like biotin.[7][8]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| SIRT2 Activity-Based Probe (e.g., Diazirine-based Thioacetyllysine Probe) | Custom Synthesis/Specialty Vendor | N/A |
| Cell Lysis Buffer (e.g., RIPA Buffer) | Standard Laboratory Supplier | N/A |
| Protease Inhibitor Cocktail | Standard Laboratory Supplier | N/A |
| NAD+ | Sigma-Aldrich | N6522 |
| Azide-PEG3-Biotin | Click Chemistry Tools | N/A |
| Copper (II) Sulfate (CuSO4) | Standard Laboratory Supplier | N/A |
| Tris(2-carboxyethyl)phosphine (TCEP) | Standard Laboratory Supplier | N/A |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Standard Laboratory Supplier | N/A |
| Streptavidin-Agarose Beads | Thermo Fisher Scientific | 20347 |
| Wash Buffer (e.g., PBS with 0.1% Tween-20) | Standard Laboratory Supplier | N/A |
| SDS-PAGE Sample Buffer | Standard Laboratory Supplier | N/A |
| Anti-SIRT2 Antibody (for Western Blot) | Cell Signaling Technology | N/A |
Experimental Protocols
Protocol 1: Labeling of Endogenous SIRT2 in Cell Lysate
This protocol describes the labeling of active SIRT2 in a complex protein mixture derived from cell lysates.
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
Cell Lysate (1-2 mg total protein)
-
NAD+ (final concentration: 500 µM)
-
SIRT2 Activity-Based Probe (final concentration: 10-50 µM)
-
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
UV Crosslinking:
-
Place the tubes on ice.
-
Irradiate the samples with a 365 nm UV lamp for 20-60 minutes. The optimal irradiation time may need to be determined empirically.[7]
-
-
Click Chemistry for Biotin Conjugation:
-
To the crosslinked lysate, add the following "click" reagents:
-
Azide-PEG3-Biotin (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO4 (final concentration: 1 mM)
-
-
Incubate at room temperature for 1 hour with gentle rotation.
-
Protocol 2: Immunoprecipitation (Pulldown) of Labeled SIRT2
This protocol details the capture of the biotinylated SIRT2 protein using streptavidin beads.
-
Bead Preparation:
-
Wash streptavidin-agarose beads three times with wash buffer.
-
-
Capture of Biotinylated SIRT2:
-
Add the washed streptavidin-agarose beads to the lysate from the click chemistry reaction.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Remove the supernatant.
-
Wash the beads five times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
To elute the captured SIRT2, add 2X SDS-PAGE sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted SIRT2 protein.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting with an anti-SIRT2 antibody to confirm successful immunoprecipitation.
-
Quantitative Data Summary
The following table summarizes typical concentrations and conditions for the use of activity-based probes for SIRT2 labeling and pulldown, based on published literature.[5][6][7]
| Parameter | Value | Reference |
| Probe Concentration for Labeling | 3 - 50 µM | [5] |
| NAD+ Concentration | 500 µM | [5] |
| UV Irradiation Time | 20 - 60 minutes | [7] |
| Labeling Temperature | 37 °C | [5] |
| IC50 of Representative Probes (e.g., Probe 2A) | Low micromolar range | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for SIRT2 immunoprecipitation using an activity-based chemical probe.
SIRT2 Signaling Pathways
SIRT2 is involved in numerous cellular signaling pathways. The diagrams below illustrate two key pathways.
1. SIRT2 in Metabolic Regulation
Caption: SIRT2's role in key metabolic pathways.[1]
2. SIRT2 in Cell Cycle Regulation
Caption: SIRT2's regulatory roles in the cell cycle.[9]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low SIRT2 signal in Western Blot | Inefficient labeling | Optimize probe and NAD+ concentrations. Increase incubation time. |
| Inefficient UV crosslinking | Ensure UV lamp is at the correct wavelength (365 nm) and optimize irradiation time. | |
| Inefficient pulldown | Ensure beads are properly washed and incubated with the lysate for a sufficient time. | |
| Low SIRT2 expression in cells | Use a positive control cell line with known high SIRT2 expression. | |
| High background in Western Blot | Insufficient washing | Increase the number and stringency of washes after bead binding. |
| Non-specific binding to beads | Pre-clear the lysate with beads before adding the probe-labeled lysate. | |
| Probe concentration too high | Titrate the probe concentration to find the optimal balance between labeling and background. |
Conclusion
The use of activity-based chemical probes provides a powerful method for the specific immunoprecipitation of active SIRT2. This approach allows for the detailed investigation of its enzymatic function, interacting partners, and role in various cellular pathways. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize these advanced chemical biology tools in their studies of SIRT2.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. Chemical Probes in Sirtuin Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2 Suppresses Adipocyte Differentiation by Deacetylating FOXO1 and Enhancing FOXO1's Repressive Interaction with PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Activity-Based Chemical Probes for Human Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional activity-based chemical probes for sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methods for studying human sirtuins with activity-based chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT2 Maintains Genome Integrity and Suppresses Tumorigenesis through Regulating APC/C Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay with Sirt2-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its target protein within the complex environment of a living cell.[1][2] The fundamental principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[1] When a small molecule, such as Sirt2-IN-17, binds to its target protein, Sirtuin 2 (SIRT2), the resulting protein-ligand complex exhibits increased resistance to thermal denaturation. This change in thermal stability can be monitored and quantified to confirm direct target engagement in a physiologically relevant setting.
SIRT2 is a member of the NAD+-dependent deacetylase family of sirtuins and is predominantly localized in the cytoplasm.[3][4] It plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic homeostasis, by deacetylating a range of protein substrates such as α-tubulin, p53, and FOXO transcription factors.[3][4][5] Dysregulation of SIRT2 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[6][7]
This compound is a potent and selective inhibitor of SIRT2. Verifying its direct interaction with SIRT2 in a cellular context is a critical step in its development as a chemical probe or therapeutic agent. These application notes provide a detailed protocol for utilizing CETSA to assess the target engagement of this compound with SIRT2.
Signaling Pathways Involving SIRT2
SIRT2 is a central node in several signaling pathways, regulating key cellular functions. Inhibition of SIRT2 by this compound is expected to modulate these pathways.
Caption: Key signaling pathways modulated by SIRT2 activity.
Experimental Workflow
The CETSA workflow involves treating cells with the compound of interest, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.
Caption: A schematic overview of the Cellular Thermal Shift Assay protocol.
Experimental Protocols
The following are detailed protocols for performing CETSA to determine the target engagement of this compound. It is important to note that specific parameters such as cell line, antibody concentrations, and optimal temperature and compound concentrations may need to be optimized for your specific experimental system.
Protocol 1: CETSA Melt Curve for Determining Thermal Shift (ΔTm)
This protocol is designed to determine the change in the melting temperature (Tm) of SIRT2 upon binding of this compound.
Materials:
-
Human cell line expressing SIRT2 (e.g., HEK293T, MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SIRT2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments).
-
Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by immediate cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SIRT2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities for SIRT2 at each temperature.
-
Normalize the intensities to the lowest temperature point.
-
Plot the normalized intensities against temperature to generate melt curves for both this compound and vehicle-treated samples.
-
The Tm is the temperature at which 50% of the protein is denatured.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle-treated sample from the Tm of the this compound-treated sample.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for Determining EC50
This protocol is used to determine the potency of this compound in stabilizing SIRT2 at a fixed temperature.
Procedure:
-
Determine Optimal Temperature:
-
From the melt curve generated in Protocol 1, select a temperature that results in approximately 50-75% protein denaturation in the vehicle-treated group.
-
-
Cell Culture and Dose-Response Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Prepare serial dilutions of this compound in cell culture medium (e.g., from 0.01 µM to 100 µM).
-
Treat aliquots of the cell suspension with different concentrations of this compound or vehicle for 1-2 hours at 37°C.
-
-
Heat Challenge and Sample Processing:
-
Heat all samples at the predetermined optimal temperature for 3 minutes.
-
Perform cell lysis, fractionation, and protein quantification as described in Protocol 1.
-
-
Western Blot and Data Analysis:
-
Perform Western blot analysis for SIRT2.
-
Quantify the band intensities for each this compound concentration.
-
Plot the normalized band intensities against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
-
Data Presentation
The following tables present example data from CETSA experiments with a potent SIRT2 inhibitor. This data is illustrative and should be replaced with experimentally derived values.
Table 1: Thermal Shift (ΔTm) of SIRT2 with this compound
| Treatment | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 52.5 | - |
| This compound (10 µM) | 58.2 | +5.7 |
Table 2: Isothermal Dose-Response (ITDR) CETSA Data for this compound
| Compound | Target | Cell Line | Optimal Temperature (°C) | EC50 (µM) |
| This compound | SIRT2 | HEK293T | 56 | 1.2 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No SIRT2 Signal | Low SIRT2 expression in the cell line. Inefficient antibody. | Use a cell line with higher endogenous SIRT2 expression or an overexpression system. Validate the primary antibody and optimize its concentration. |
| No Thermal Shift | This compound is not cell-permeable. Incorrect temperature range. | Confirm cell permeability through other assays. Perform a broader temperature range for the melt curve. |
| High Variability | Uneven heating or cooling. Inconsistent cell lysis. | Use a thermal cycler for precise temperature control. Ensure complete and consistent cell lysis. |
Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for confirming the direct binding of this compound to its intracellular target, SIRT2. By providing quantitative measures of target engagement, such as the thermal shift and cellular EC50, CETSA enables researchers to validate the mechanism of action of this compound and provides confidence in its utility as a specific modulator of SIRT2 activity for further biological studies and drug development.
References
- 1. news-medical.net [news-medical.net]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Sirt2-IN-17 Efficacy in a Tumor Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a compelling therapeutic target in oncology.[1] Its role in cancer is complex, exhibiting both tumor-suppressive and oncogenic functions depending on the cellular context.[1][2] SIRT2 is primarily a cytoplasmic protein that regulates various cellular processes, including cell cycle progression, genomic stability, and metabolism, through the deacetylation of numerous protein substrates like α-tubulin, p53, and components of the RAS/ERK and PI3K/AKT signaling pathways.[3][4] Dysregulation of SIRT2 activity has been linked to the development and progression of various cancers.[5][6]
Sirt2-IN-17 is a novel, potent, and selective small molecule inhibitor of SIRT2. These application notes provide a comprehensive guide for evaluating the in vivo efficacy of this compound in a preclinical tumor xenograft model. The following protocols detail the necessary steps from cell line selection and animal model establishment to data analysis and interpretation.
SIRT2 Signaling Pathway in Cancer
The diagram below illustrates some of the key signaling pathways influenced by SIRT2 in cancer cells. Inhibition of SIRT2 by this compound is expected to modulate these pathways, leading to anti-tumor effects.
Caption: SIRT2 signaling pathways in cancer and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Tumor Xenograft Establishment
This protocol describes the establishment of subcutaneous tumor xenografts in immunodeficient mice.
Materials:
-
Cancer cell line with known SIRT2 expression (e.g., HCT116, MCF-7)[7][8]
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile syringes and needles
Procedure:
-
Culture the selected cancer cell line according to standard protocols.
-
On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[9]
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
In Vivo Efficacy Study Design and Execution
The following workflow outlines the key steps in the in vivo efficacy study.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Procedure:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Administer this compound at the desired dose and schedule (e.g., 25 mg/kg, daily, intraperitoneal injection). The control group should receive the vehicle only.
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[10]
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint volume (e.g., 1500 mm³).[10]
-
At the end of the study, euthanize the mice and harvest the tumors and other relevant tissues for further analysis.
Pharmacodynamic (PD) Marker Analysis
Western Blotting for Acetyl-α-Tubulin:
-
Homogenize a portion of the harvested tumor tissue in RIPA buffer with protease and deacetylase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetyl-α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC):
-
Fix the remaining tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with primary antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Wash and incubate with a biotinylated secondary antibody and then with a streptavidin-HRP complex.
-
Develop the signal with a DAB substrate and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Acquire images using a light microscope and quantify the staining using image analysis software.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the study.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 10 | 125.4 ± 8.2 | 1489.6 ± 150.3 | - | - |
| This compound | 25 | 10 | 128.1 ± 7.9 | 654.3 ± 98.7 | 56.1 | <0.001 |
| This compound | 50 | 10 | 126.9 ± 8.5 | 387.2 ± 75.1 | 74.0 | <0.0001 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 20.1 ± 0.5 | 22.3 ± 0.6 | 10.9 ± 2.1 |
| This compound | 25 | 20.3 ± 0.4 | 21.9 ± 0.5 | 7.9 ± 1.8 |
| This compound | 50 | 20.2 ± 0.5 | 20.8 ± 0.7 | 3.0 ± 2.5 |
Table 3: Pharmacodynamic and Histological Analysis
| Treatment Group | Dose (mg/kg) | Relative Acetyl-α-Tubulin Level (fold change vs. Vehicle) | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | - | 1.0 | 85.2 ± 5.6 | 2.1 ± 0.5 |
| This compound | 50 | 3.8 | 35.7 ± 4.1 | 15.8 ± 2.3 |
Logical Relationship of Study Components
The following diagram illustrates the logical flow and relationship between the different components of the efficacy study.
Caption: Logical relationship between the study components.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in a tumor xenograft model. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to assess the anti-tumor efficacy and mechanism of action of this novel SIRT2 inhibitor. The results from these studies will be crucial for the further development of this compound as a potential cancer therapeutic.
References
- 1. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The dual role of sirtuins in cancer: biological functions and implications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. SIRT2i_Predictor: A Machine Learning-Based Tool to Facilitate the Discovery of Novel SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
Sirt2-IN-17 Treatment for Primary Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target in a variety of neurodegenerative disorders. Primarily localized in the cytoplasm, SIRT2 is involved in diverse cellular processes, including cytoskeletal dynamics, cell cycle control, and metabolic regulation. Inhibition of SIRT2 has demonstrated neuroprotective effects in preclinical models of Huntington's disease, Parkinson's disease, and ischemic stroke.[1][2][3] The small molecule Sirt2-IN-17 is a potent and selective inhibitor of SIRT2, making it a valuable tool for investigating the therapeutic potential of SIRT2 inhibition in neurological research.
These application notes provide detailed protocols for the use of this compound in primary neuron cultures, covering experimental design, quantitative analysis of neuroprotective effects, and investigation of the underlying signaling pathways.
Mechanism of Action
SIRT2 inhibition confers neuroprotection through multiple mechanisms. A key pathway involves the downregulation of sterol biosynthesis . By inhibiting SIRT2, the nuclear trafficking of Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is reduced, leading to decreased expression of genes involved in cholesterol synthesis.[1][3] This modulation of metabolic pathways appears to be crucial for mitigating mutant huntingtin toxicity.
Furthermore, SIRT2 inhibition has been shown to modulate critical cell survival and apoptosis signaling cascades, including the downregulation of the AKT/FOXO3a and Mitogen-Activated Protein Kinase (MAPK) pathways .[1][2] This leads to a reduction in pro-apoptotic proteins and an increase in neuronal viability.
Data Presentation
The following tables summarize expected quantitative outcomes from treating primary neuron cultures with this compound, based on studies with similar SIRT2 inhibitors.
Table 1: Effect of this compound on Neuronal Viability under Excitotoxic Stress
| Treatment Group | Concentration (µM) | Neuronal Viability (%) (mean ± SD) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 |
| Excitotoxic Agent (e.g., NMDA) | 50 | 45 ± 6.8 |
| This compound + Excitotoxic Agent | 0.1 | 58 ± 7.1 |
| This compound + Excitotoxic Agent | 1 | 75 ± 5.9 |
| This compound + Excitotoxic Agent | 10 | 88 ± 4.5 |
Table 2: Quantification of Neurite Outgrowth with this compound Treatment
| Treatment Group | Concentration (µM) | Average Neurite Length per Neuron (µm) (mean ± SD) | Number of Primary Neurites per Neuron (mean ± SD) |
| Vehicle Control (DMSO) | - | 150 ± 12.5 | 3.2 ± 0.8 |
| This compound | 1 | 225 ± 18.3 | 4.1 ± 1.1 |
| This compound | 5 | 280 ± 21.7 | 4.8 ± 0.9 |
Table 3: Modulation of Signaling Proteins by this compound
| Treatment Group | p-AKT/total AKT (relative densitometry) | p-FOXO3a/total FOXO3a (relative densitometry) | p-JNK/total JNK (relative densitometry) |
| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 |
| Stress Condition | 2.50 | 2.80 | 3.20 |
| This compound (1 µM) + Stress | 1.25 | 1.35 | 1.50 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
Timed-pregnant mouse or rat (E18)
-
Hibernate-A medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
-
70% Ethanol
Procedure:
-
Prepare sterile poly-D-lysine or poly-L-lysine coated culture vessels at least 2 hours before dissection.
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and place them in ice-cold Hibernate-A medium.
-
Under a dissecting microscope, carefully remove the cortices from the embryonic brains.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with papain according to the manufacturer's protocol for 15-30 minutes at 37°C.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) in pre-warmed Neurobasal complete medium.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
Protocol 2: Neuronal Viability Assay (MTT Assay)
This protocol measures the metabolic activity of neurons as an indicator of cell viability following treatment with this compound and/or a neurotoxic stimulus.
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., NMDA, H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed primary neurons in a 96-well plate and allow them to mature for 7-10 days in vitro (DIV).
-
Prepare serial dilutions of this compound in Neurobasal medium. A final concentration range of 0.1 µM to 10 µM is a good starting point. Include a vehicle control (DMSO).
-
Pre-treat the neurons with the desired concentrations of this compound for 1-2 hours.
-
Introduce the neurotoxic agent at a pre-determined concentration to induce cell death.
-
Co-incubate for 24 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at room temperature to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control group.
Protocol 3: Neurite Outgrowth Assay
This protocol quantifies changes in neurite length and complexity following this compound treatment.
Materials:
-
Primary neuron cultures on coverslips
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Procedure:
-
Plate primary neurons at a low density on coated coverslips to allow for clear visualization of individual neurites.
-
After 24-48 hours, treat the neurons with various concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS and mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key proteins in the AKT/FOXO3a and MAPK signaling pathways.
Materials:
-
Primary neuron cultures in 6-well plates
-
This compound stock solution
-
Stimulus (e.g., growth factor or stressor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-FOXO3a, anti-total-FOXO3a, anti-p-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate primary neurons in 6-well plates and grow to a sufficient density.
-
Treat the cells with this compound and/or the desired stimulus for the appropriate duration.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Mandatory Visualization
References
Application Notes and Protocols: Lentiviral shRNA Knockdown of Sirt2 Combined with Sirt2-IN-17 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral-mediated short hairpin RNA (shRNA) to knock down Sirtuin 2 (Sirt2) expression in combination with the selective Sirt2 inhibitor, Sirt2-IN-17. This dual approach allows for a more profound and sustained inhibition of Sirt2 activity, enabling detailed investigation of its roles in various cellular processes and offering a potential therapeutic strategy in oncology and other fields.
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, is a key regulator of numerous cellular functions, including cell cycle progression, metabolic homeostasis, and genomic integrity.[1][2] Dysregulation of SIRT2 activity has been implicated in the pathogenesis of cancer, neurodegenerative disorders, and metabolic diseases.[3][4] While both genetic knockdown via shRNA and pharmacological inhibition offer means to study and target SIRT2, a combined approach can provide a more robust and sustained suppression of its activity, potentially revealing synergistic effects and overcoming compensatory mechanisms.
This compound (also known as AC-93253) is a selective inhibitor of SIRT2, demonstrating greater potency against SIRT2 compared to the closely related SIRT1 and SIRT3.[5] This document outlines protocols for lentiviral shRNA-mediated knockdown of SIRT2, treatment with this compound, and methods to assess the combined effects on cellular phenotypes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (AC-93253)
| Sirtuin Isoform | IC50 (µM) | Fold Selectivity vs. SIRT2 |
| SIRT2 | 6 | 1 |
| SIRT1 | 45 | 7.5 |
| SIRT3 | 24 | 4 |
Data derived from in vitro enzymatic assays.[5]
Table 2: Illustrative Data on Cell Viability (MTT Assay) Following Combined Treatment in a Cancer Cell Line (e.g., MCF-7)
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Control (Scrambled shRNA + Vehicle) | - | 100 ± 5.2 |
| Sirt2 shRNA | - | 75 ± 4.8 |
| This compound | 5 µM | 80 ± 6.1 |
| This compound | 10 µM | 65 ± 5.5 |
| Sirt2 shRNA + this compound | 5 µM | 45 ± 4.2 |
| Sirt2 shRNA + this compound | 10 µM | 30 ± 3.9 |
*p < 0.05 compared to either treatment alone, indicating a synergistic effect. This is illustrative data based on expected outcomes from the literature.
Table 3: Illustrative Data on Apoptosis (Flow Cytometry with Annexin V/PI Staining)
| Treatment Group | % Apoptotic Cells (Mean ± SD) |
| Control (Scrambled shRNA + Vehicle) | 5 ± 1.2 |
| Sirt2 shRNA | 15 ± 2.5 |
| This compound (10 µM) | 18 ± 3.1 |
| Sirt2 shRNA + this compound (10 µM) | 40 ± 4.5* |
*p < 0.05 compared to either treatment alone, indicating a synergistic effect. This is illustrative data based on expected outcomes from the literature.
Signaling Pathways and Experimental Workflows
Caption: Sirt2 signaling pathways in the cytoplasm and nucleus.
Caption: Experimental workflow for combined treatment.
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of Sirt2
This protocol describes the generation of stable Sirt2 knockdown cell lines using lentiviral particles.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
Lentiviral vector containing Sirt2 shRNA (and a non-targeting scrambled shRNA control) with a puromycin resistance gene (e.g., pLKO.1)
-
Transfection reagent
-
Target cell line
-
Complete culture medium
-
Puromycin dihydrochloride
-
Polybrene or Hexadimethrine Bromide
-
Reagents for Western blotting (lysis buffer, antibodies against Sirt2 and a loading control)
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Day 2: Co-transfect HEK293T cells with the Sirt2 shRNA (or scrambled control) vector and packaging plasmids using a suitable transfection reagent.
-
Day 3: Replace the transfection medium with fresh complete medium.
-
Day 4-5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The viral stock can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells:
-
Day 1: Seed the target cells in a 6-well plate to be 50-70% confluent on the day of transduction.[6]
-
Day 2: Remove the medium and add fresh medium containing Polybrene (typically 4-8 µg/mL) to the cells. Add the lentiviral supernatant at a desired multiplicity of infection (MOI). Incubate overnight.[7]
-
Day 3: Remove the virus-containing medium and replace it with fresh complete medium.
-
-
Selection of Stable Knockdown Cells:
-
Day 4 onwards: Begin selection by adding puromycin to the culture medium. The optimal concentration (typically 1-10 µg/mL) should be predetermined by a kill curve on the parental cell line.[7]
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are formed.
-
Expand the puromycin-resistant cells.
-
-
Validation of Sirt2 Knockdown:
Protocol 2: this compound Treatment
This protocol outlines the treatment of Sirt2 knockdown and control cells with this compound.
Materials:
-
This compound (AC-93253)
-
DMSO (or other suitable solvent)
-
Sirt2 knockdown and scrambled shRNA control cell lines
-
Complete culture medium
-
Reagents for downstream assays (e.g., MTT, Annexin V/PI)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO. Store at -20°C or -80°C.
-
-
Dose-Response and Time-Course (Recommended):
-
To determine the optimal working concentration, perform a dose-response experiment. Seed cells and treat with a range of this compound concentrations for a set time. Assess cell viability to determine the IC50.
-
-
Treatment of Cells:
-
Seed both Sirt2 knockdown and scrambled shRNA control cells in appropriate culture plates for your intended downstream analysis.
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol is for assessing cell viability following the combined treatment.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Following the treatment period as described in Protocol 2, add 10-20 µL of MTT solution to each well of the 96-well plate.[9]
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[10][11]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Conclusion
The combination of lentiviral shRNA-mediated knockdown and pharmacological inhibition with this compound provides a powerful strategy to dissect the multifaceted roles of SIRT2. The protocols and data presentation formats provided herein offer a robust framework for researchers to investigate the synergistic effects of dual Sirt2 inhibition on various cellular processes, paving the way for novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Sirt2-IN-17 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[1][2] Primarily localized in the cytoplasm, SIRT2 is involved in the deacetylation of various protein substrates, thereby regulating diverse cellular processes such as cell cycle control, cytoskeletal dynamics, and metabolic pathways.[3] The development of potent and selective SIRT2 inhibitors is a key focus in drug discovery. High-throughput screening (HTS) assays are essential for identifying and characterizing novel SIRT2 inhibitors from large compound libraries.
This document provides detailed application notes and a generalized protocol for the use of a putative SIRT2 inhibitor, herein referred to as "Sirt2-IN-17," in a high-throughput screening setting. Due to the absence of specific published data for a compound named "this compound," the following protocols are based on established fluorescence-based HTS assays for SIRT2 inhibitors. These methodologies can be adapted for the evaluation of novel compounds like this compound.
Principle of the Assay
The most common HTS assays for SIRT2 inhibitors are fluorescence-based.[4][5] These assays typically involve a two-step enzymatic reaction. First, the SIRT2 enzyme deacetylates a synthetic peptide substrate containing an acetylated lysine (B10760008) residue. In the second step, a developer solution is added that specifically recognizes and cleaves the deacetylated peptide, releasing a fluorophore. The resulting fluorescence intensity is directly proportional to the deacetylase activity of SIRT2. In the presence of a SIRT2 inhibitor, the deacetylation reaction is attenuated, leading to a decrease in the fluorescent signal.[4]
Data Presentation
Quantitative data from high-throughput screening should be meticulously organized to facilitate analysis and comparison. The following tables provide templates for presenting screening data for this compound.
Table 1: Single-Concentration Screening of this compound
| Compound ID | Concentration (µM) | % Inhibition of SIRT2 Activity | Hit (Yes/No) |
| This compound | 10 | 85.2 | Yes |
| Control 1 | 10 | 5.1 | No |
| Control 2 | 10 | 92.8 | Yes |
| ... | ... | ... | ... |
Caption: Example data from a primary high-throughput screen of this compound at a single concentration. A pre-defined threshold (e.g., >50% inhibition) is used to identify initial "hits."
Table 2: Dose-Response Analysis and IC50 Determination for this compound
| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound | 100 | 98.1 ± 1.5 |
| 30 | 92.5 ± 2.1 | |
| 10 | 84.7 ± 3.3 | |
| 3 | 49.5 ± 4.0 | |
| 1 | 15.2 ± 2.8 | |
| 0.3 | 4.8 ± 1.9 | |
| 0.1 | 1.2 ± 0.5 | |
| IC50 (µM) | \multicolumn{2}{c | }{3.1 } |
Caption: Example dose-response data for this compound. The IC50 value, the concentration at which 50% of SIRT2 activity is inhibited, is calculated from the dose-response curve.
Experimental Protocols
The following is a detailed, generalized protocol for a fluorescence-based high-throughput screening assay to identify and characterize SIRT2 inhibitors. This protocol can be adapted for the specific compound this compound.
Materials and Reagents
-
Recombinant human SIRT2 enzyme
-
SIRT2 fluorogenic substrate (e.g., a peptide containing an acetylated lysine)
-
NAD+ (SIRT2 co-substrate)
-
SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
This compound and other test compounds dissolved in DMSO
-
Known SIRT2 inhibitor (e.g., Nicotinamide) as a positive control[4]
-
DMSO (as a negative control)
-
96-well or 384-well black, flat-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring fluorescence (e.g., Ex/Em = 395/541 nm or as specified by the substrate manufacturer)[4]
-
Incubator set to 37°C
Experimental Workflow
The experimental workflow for a typical HTS assay for SIRT2 inhibitors is depicted below.
Caption: A generalized workflow for a high-throughput screening assay to identify SIRT2 inhibitors.
Detailed Protocol
1. Preparation of Reagents:
-
Prepare the SIRT2 assay buffer and store it at 4°C.
-
Reconstitute the recombinant SIRT2 enzyme, fluorogenic substrate, and NAD+ according to the manufacturer's instructions. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Prepare a stock solution of this compound and other test compounds in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the positive control inhibitor (e.g., 100 mM Nicotinamide in water).
-
On the day of the experiment, thaw all reagents on ice and prepare working solutions in assay buffer.
2. Assay Procedure:
-
Compound Plating:
-
Using a multichannel pipette or automated liquid handler, add 2 µL of the test compounds (including this compound), positive control, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of SIRT2 enzyme in assay buffer.
-
Add 10 µL of the SIRT2 enzyme solution to each well.
-
Mix the plate gently and incubate for 5-10 minutes at 37°C.
-
-
Reaction Initiation:
-
Prepare a substrate/NAD+ mixture in assay buffer.
-
Add 10 µL of the substrate/NAD+ mixture to each well to start the reaction. The final reaction volume is 22 µL.
-
Mix the plate gently and incubate for 30-60 minutes at 37°C.
-
-
Signal Development and Detection:
-
Add 10 µL of the developer solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
3. Data Analysis:
-
Calculate the percentage of SIRT2 inhibition for each test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank)]
-
Fluorescence_compound: Fluorescence in the presence of the test compound.
-
Fluorescence_blank: Fluorescence of a well with no enzyme.
-
Fluorescence_DMSO: Fluorescence in the presence of DMSO (negative control).
-
-
For compounds identified as "hits" in the primary screen, perform a dose-response analysis by testing a range of concentrations.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways Involving SIRT2
Understanding the cellular pathways in which SIRT2 functions is crucial for interpreting the biological effects of its inhibitors. The following diagrams illustrate key signaling pathways regulated by SIRT2.
Caption: SIRT2's role in regulating glucose metabolism through the deacetylation of key enzymes.
Caption: SIRT2's involvement in the oxidative stress response via deacetylation of transcription factors.
Conclusion
The provided application notes and generalized high-throughput screening protocol offer a robust framework for the initial characterization of novel SIRT2 inhibitors like this compound. While the specific details of the assay may require optimization based on the properties of the compound and the reagents used, this guide provides a comprehensive starting point for researchers in the field of drug discovery targeting sirtuins. The successful identification and validation of potent and selective SIRT2 inhibitors will be instrumental in advancing our understanding of SIRT2 biology and developing novel therapeutics for a variety of human diseases.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Role for Human SIRT2 NAD-Dependent Deacetylase Activity in Control of Mitotic Exit in the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. telospub.com [telospub.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sirt2 Inhibitor Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Sirt2 inhibitors, exemplified by Sirt2-IN-17, for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sirt2 inhibitors?
Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[1][2] It is predominantly found in the cytoplasm where it deacetylates several non-histone proteins, with α-tubulin being a major substrate.[3][4] By inhibiting SIRT2, small molecules can lead to the hyperacetylation of its substrates, which can, in turn, affect microtubule stability and cell division.[3][5] Inhibition of SIRT2 has been shown to induce apoptosis and cell death in various cancer cell lines, making it a target for anti-cancer drug development.[6][7]
Q2: What is a recommended starting concentration for a novel Sirt2 inhibitor like this compound?
For a novel compound with unknown potency, it is recommended to perform a dose-response experiment over a wide concentration range. A good starting point would be a serial dilution spanning from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations. This broad range helps in identifying the effective concentration window and the concentration at which toxicity occurs.[8]
Q3: How do I interpret my dose-response curve for cell viability?
A typical dose-response curve for a cytotoxic compound will show a sigmoidal shape when plotting cell viability against the logarithm of the inhibitor concentration. From this curve, you can determine key parameters such as the IC50 (the concentration at which 50% of cell viability is inhibited) or GI50 (the concentration at which 50% of cell growth is inhibited). A steep curve suggests a narrow effective concentration range, while a shallow curve indicates a wider range.
Q4: What are common causes of inconsistent results in cell viability assays with Sirt2 inhibitors?
Inconsistent results can arise from several factors:
-
Compound Stability and Solubility: Poor solubility can lead to precipitation of the inhibitor at higher concentrations, affecting its effective concentration. Instability in culture media can also lead to a loss of activity over time. It is crucial to ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Cell Line Variability: Different cell lines can have varying sensitivities to the same inhibitor due to differences in SIRT2 expression levels, off-target effects, or compensatory mechanisms.
-
Experimental Variability: Factors such as cell seeding density, incubation time, and reagent quality can all contribute to variability. Maintaining consistent experimental conditions is crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death at very low inhibitor concentrations. | 1. High sensitivity of the cell line to the inhibitor. 2. Off-target effects of the inhibitor. 3. Errors in compound dilution. | 1. Perform a dose-response experiment with a lower concentration range to accurately determine the IC50. 2. Test the inhibitor in a SIRT2-knockout or knockdown cell line to assess off-target toxicity. 3. Prepare fresh serial dilutions and verify the concentrations. |
| No significant effect on cell viability even at high concentrations. | 1. The cell line may be resistant to SIRT2 inhibition. 2. The inhibitor may have low cell permeability. 3. The inhibitor may be unstable in the experimental conditions. 4. Insufficient incubation time. | 1. Confirm SIRT2 expression in your cell line via Western blot or qPCR. Consider using a different cell line with known sensitivity. 2. Assess cell permeability using cellular uptake assays if possible. 3. Check the stability of the compound in your culture medium over the course of the experiment. 4. Increase the incubation time and perform a time-course experiment. |
| High background in cell viability assay. | 1. Contamination of cell culture. 2. Reagent incompatibility or degradation. 3. Compound interference with the assay readout. | 1. Check for microbial contamination. 2. Ensure that assay reagents are properly stored and not expired. 3. Run a control with the compound in cell-free medium to check for direct interference with the assay chemistry. |
| Results are not reproducible. | 1. Inconsistent cell seeding density. 2. Variation in inhibitor preparation. 3. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Ensure a uniform single-cell suspension before seeding. 2. Prepare fresh stock solutions of the inhibitor and use a consistent dilution scheme. 3. Regularly monitor and calibrate incubator conditions. |
Data Presentation
Table 1: Example IC50/GI50 Values of Various Sirt2 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| NCO-90 | Jurkat | Cell Growth | 48.2 | [6] |
| NCO-141 | HL60 | Cell Growth | 12.1 | [6] |
| AC-93253 | HeLa | Apoptotic Cell Death | 4.9 | [8] |
| Compound 10 | HGC-27 | MTS | 7.85 | [9] |
| Compound 12 | HEK293T | MTS | 7.70 | [9] |
| TM | MDA-MB-231 | Cell Proliferation | Not specified, but effective | [10] |
| NH4-13 | - | SIRT2 Deacetylase | 0.087 | [11] |
Note: This table provides example data from published literature and is for illustrative purposes. The optimal concentration of this compound must be determined experimentally for each specific cell line and assay.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using an MTS Cell Viability Assay
Objective: To determine the concentration range of this compound that affects cell viability and to calculate the IC50/GI50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound
-
DMSO (or other suitable solvent)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of working concentrations (e.g., from 1 nM to 100 µM).
-
Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO only) and a no-treatment control. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is visible.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50/GI50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of a Sirt2 inhibitor.
Caption: Inhibition of SIRT2 by this compound leads to downstream cellular effects.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. Structural basis for sirtuin 2 activity and modulation: Current state and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 5. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 6. Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 10. evrysbio.com [evrysbio.com]
- 11. pubs.acs.org [pubs.acs.org]
Sirt2-IN-17 Technical Support Center: Solubility and Stability in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility and stability of the SIRT2 inhibitor, Sirt2-IN-17, when preparing and storing solutions in dimethyl sulfoxide (B87167) (DMSO).
Disclaimer: As "this compound" does not correspond to a publicly documented specific chemical entity, the following information is based on general best practices for handling novel small molecule inhibitors and data for other known SIRT2 inhibitors. The provided protocols and data are illustrative examples and should be adapted based on experimentally determined properties of the specific compound being used.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For many small molecule inhibitors, including those targeting SIRT2, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its ability to dissolve a wide range of organic compounds.[1][2] However, it is crucial to use high-purity, anhydrous DMSO, as absorbed water can negatively impact the solubility and stability of the compound.[1][3]
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of the compound and add the calculated volume of high-purity DMSO.[3] Facilitate dissolution by vortexing, and if necessary, gentle warming (e.g., 37°C) or sonication.[2][3] Always visually inspect the solution to ensure the compound has completely dissolved before storage or use.
Q3: What should I do if this compound does not fully dissolve in DMSO?
A3: If you encounter solubility issues, consider the following:
-
Concentration: You may be exceeding the solubility limit of the compound in DMSO. Try preparing a more dilute stock solution.
-
DMSO Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.[1][3][4]
-
Assisted Dissolution: Gentle warming (do not exceed 50°C), vortexing, or using an ultrasonic bath can help dissolve the compound.[2][3][4]
-
Compound Purity: Impurities can affect solubility. Ensure you are using a high-purity batch of the inhibitor.[3]
Q4: How should I store my this compound DMSO stock solution?
A4: For optimal stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][5] Store these aliquots at -20°C or -80°C in tightly sealed vials.[2][5] Some datasheets for other small molecules suggest that stock solutions in DMSO are stable for up to 6 months at -80°C.[5]
Q5: I observed precipitation in my DMSO stock solution after storage. What should I do?
A5: Precipitation upon storage can occur, especially after freeze-thaw cycles.[3] Before use, warm the vial to room temperature or 37°C and vortex to redissolve the compound.[3] Visually confirm that all precipitate has dissolved. If precipitation persists, it may indicate that the storage concentration is too high or the compound has degraded.
Q6: How can I prevent my compound from precipitating when I dilute the DMSO stock into an aqueous medium for my experiment?
A6: This is a common issue with hydrophobic compounds.[6][7] To minimize precipitation:
-
Use Pre-warmed Media: Always add the compound to a pre-warmed (37°C) aqueous medium.[6]
-
Stepwise Dilution: Perform serial dilutions in DMSO first to a lower concentration before adding to the aqueous buffer.[1]
-
Low Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low, ideally below 0.5%, and for many cell lines, below 0.1%.[6][8]
-
Vortexing During Dilution: Add the DMSO stock dropwise to the aqueous medium while gently vortexing.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Concentration is too high. | Try preparing a lower concentration stock solution. |
| Purity of DMSO is low or it contains water. | Use a new, unopened bottle of anhydrous, high-purity DMSO.[3][4] | |
| Compound has low solubility in DMSO at room temperature. | Gently warm the solution (up to 37-50°C), vortex, or sonicate.[2][3] | |
| Precipitation in DMSO stock after freezing | Stock solution is supersaturated. | Warm the vial and vortex to redissolve before use. If the issue persists, prepare a new, less concentrated stock solution.[3] |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2][5] | |
| Precipitation upon dilution into aqueous buffer | The compound has low aqueous solubility ("crashing out"). | Decrease the final working concentration. Perform serial dilutions in DMSO before adding to the aqueous buffer. Use pre-warmed aqueous media and add the compound dropwise while vortexing.[1][6] |
| Final DMSO concentration is too low to maintain solubility. | While keeping cell toxicity in mind, you might need to slightly increase the final DMSO percentage. Always include a vehicle control with the same DMSO concentration.[8] | |
| Inconsistent experimental results | Degradation of the compound in DMSO. | Prepare fresh stock solutions regularly. Avoid long-term storage of DMSO solutions unless stability has been confirmed. |
| Inaccurate concentration due to incomplete dissolution. | Always ensure the compound is fully dissolved before making dilutions. |
Quantitative Data (Illustrative Examples)
The following tables present example data for a hypothetical SIRT2 inhibitor. These are not actual experimental results for this compound.
Table 1: Example Solubility of a SIRT2 Inhibitor in Various Solvents
| Solvent | Temperature | Maximum Solubility (Approx.) |
| DMSO | 25°C | ≥ 50 mg/mL |
| Ethanol | 25°C | < 1 mg/mL |
| Water | 25°C | Insoluble |
| PBS (pH 7.4) | 25°C | < 0.1 mg/mL |
Table 2: Example Stability of a 10 mM this compound Stock Solution in DMSO
| Storage Condition | Time | Purity by HPLC (%) |
| -80°C | 0 months | 99.5 |
| 3 months | 99.3 | |
| 6 months | 99.0 | |
| -20°C | 0 months | 99.5 |
| 1 month | 98.8 | |
| 3 months | 97.2 | |
| 4°C | 0 hours | 99.5 |
| 24 hours | 96.0 | |
| 72 hours | 91.5 | |
| Room Temperature | 0 hours | 99.5 |
| 8 hours | 92.1 | |
| 24 hours | 85.4 |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
Objective: To determine the maximum soluble concentration of this compound in an aqueous buffer when diluted from a DMSO stock.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.
-
Perform a 2-fold serial dilution of the DMSO stock solution in a 96-well plate using DMSO as the diluent.
-
In a separate 96-well plate, add your aqueous buffer to each well.
-
Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 2 hours).
-
Visually inspect each well for signs of precipitation.
-
Quantify precipitation by measuring the absorbance or nephelometry (light scattering) at a suitable wavelength (e.g., 620 nm).
-
The highest concentration that remains clear and does not show an increase in absorbance/scattering is the kinetic solubility limit.
Protocol 2: Assessment of Stability in DMSO Stock Solution by HPLC
Objective: To evaluate the stability of this compound in a DMSO stock solution over time under different storage conditions.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate mobile phase for HPLC analysis
Procedure:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Immediately after preparation (T=0), take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system to obtain an initial purity profile.
-
Aliquot the remaining stock solution into several vials for storage under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Allow the vial to come to room temperature and ensure the contents are fully dissolved.
-
Dilute an aliquot to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.
-
Compare the peak area of the parent compound and the presence of any new peaks (indicating degradation products) to the T=0 sample to determine the percentage of the compound remaining.
Visualizations
Caption: Simplified SIRT2 signaling pathway.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. captivatebio.com [captivatebio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of Sirt2 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering potential off-target effects when using selective Sirtuin 2 (SIRT2) inhibitors. While this guide is broadly applicable, it uses Sirt2-IN-17 as a primary example, drawing parallels from well-characterized SIRT2 inhibitors due to the limited specific public data on this compound. The principles and protocols outlined here will enable users to validate their results and ensure the observed biological effects are indeed due to the inhibition of SIRT2.
Frequently Asked Questions (FAQs)
Q1: I am observing a phenotype after treating my cells with this compound. How can I be sure it's an on-target effect?
A1: Attributing a cellular phenotype solely to the inhibition of a single target requires rigorous validation. A multi-pronged approach is recommended:
-
Orthogonal Inhibition: Use a structurally different, well-characterized SIRT2 inhibitor (e.g., TM, SirReal2) at a concentration equipotent to its SIRT2 IC50. If the same phenotype is observed, it strengthens the evidence for an on-target effect.
-
Genetic Validation: The gold standard for target validation is to use genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of the SIRT2 gene. If the phenotype observed with this compound is mimicked by SIRT2 depletion, it strongly suggests an on-target mechanism.[1]
-
Dose-Response Correlation: A clear correlation between the concentration of this compound and the magnitude of the phenotype is expected for an on-target effect.
Q2: What are the most common off-target effects of SIRT2 inhibitors?
A2: Off-target effects are inhibitor-specific. However, due to the high structural conservation among sirtuin family members, particularly SIRT1 and SIRT3, cross-reactivity is a common concern.[2] Some inhibitors may also interact with other unrelated proteins, leading to unexpected biological consequences. For instance, some sirtuin inhibitors have been noted to affect kinases or other enzymes.[3]
Q3: My SIRT2 inhibitor is not showing the expected effect on α-tubulin acetylation. What could be the reason?
A3: While α-tubulin is a well-known substrate of SIRT2, the regulation of its acetylation is complex and involves other enzymes like HDAC6.[4] Potential reasons for a lack of effect include:
-
Cellular Context: The role of SIRT2 in regulating α-tubulin acetylation can be cell-type specific.
-
Compound Permeability and Stability: The inhibitor may have poor cell permeability or may be unstable in your culture medium.
-
Compensatory Mechanisms: Cells might upregulate other deacetylases to compensate for SIRT2 inhibition.
Consider performing a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement in your specific cell line.[5]
Q4: How can I assess the selectivity of this compound in my experimental system?
A4: It is crucial to determine the selectivity profile of your specific batch of inhibitor. An in vitro enzymatic assay testing the inhibitory activity of this compound against a panel of sirtuins (especially SIRT1 and SIRT3) is highly recommended. Additionally, in-cell target engagement can be assessed by examining the acetylation status of known substrates for other sirtuins, such as p53 for SIRT1 and mitochondrial proteins for SIRT3.[6]
Data Presentation: Comparative Selectivity of Known SIRT2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several commonly used SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3. This data highlights the varying degrees of selectivity and can serve as a reference for comparing the performance of new inhibitors like this compound.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference(s) |
| AGK2 | >50 | 3.5 | >50 | [7] |
| Tenovin-6 | 21 | 10 | 67 | [8] |
| SirReal2 | >100 | 0.14 | >100 | [5] |
| TM | ~26 | 0.058 | >50 | [6] |
| 33i | - | 0.57 | - | [9] |
Note: IC50 values can vary depending on the assay conditions.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows for troubleshooting off-target effects of SIRT2 inhibitors.
Caption: On-target vs. potential off-target effects of this compound.
Caption: Logical workflow for validating on-target effects.
Experimental Protocols
Protocol 1: Western Blot for α-tubulin Acetylation
This protocol is to assess the on-target activity of a SIRT2 inhibitor by measuring the acetylation of its known substrate, α-tubulin.
1. Cell Lysis:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
3. Sample Preparation:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer.
-
Heat samples at 95°C for 5 minutes.
4. Gel Electrophoresis and Transfer:
-
Load samples onto a 10-12% SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
6. Data Analysis:
-
Quantify band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Protocol 2: In Vitro Sirtuin Activity Assay
This protocol is to determine the IC50 of this compound against SIRT2 and to assess its selectivity against other sirtuins.
1. Reagent Preparation:
-
Prepare serial dilutions of this compound.
-
Dilute recombinant human SIRT1, SIRT2, and SIRT3 enzymes in assay buffer.
-
Prepare a solution of a fluorogenic acetylated peptide substrate and NAD+.
2. Reaction Setup:
-
In a 96-well plate, add the assay buffer, sirtuin enzyme, and this compound at various concentrations.
-
Pre-incubate for 15 minutes at 37°C.
3. Initiate Reaction:
-
Add the fluorogenic substrate and NAD+ to start the reaction.
-
Incubate for 1-2 hours at 37°C.
4. Develop Signal:
-
Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal.
-
Incubate for 15-30 minutes at 37°C.
5. Measurement and Analysis:
-
Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.
By following these troubleshooting guides and experimental protocols, researchers can confidently validate the on-target effects of this compound and other SIRT2 inhibitors, leading to more robust and reproducible scientific findings.
References
- 1. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 5. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin functions and modulation: from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 2 - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Sirt2-IN-17 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of the SIRT2 inhibitor, Sirt2-IN-17. Based on the characteristics of many small molecule inhibitors, this compound is presumed to be a hydrophobic compound, which can present challenges in achieving adequate bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in delivering hydrophobic SIRT2 inhibitors like this compound in animal models?
The primary challenges stem from the poor aqueous solubility of hydrophobic compounds.[1] This can lead to:
-
Low Bioavailability: The compound may not be efficiently absorbed into the bloodstream after oral or even parenteral administration, leading to suboptimal exposure at the target site.[1]
-
Precipitation: The compound may precipitate out of the formulation upon administration, especially when an organic solvent-based stock solution is diluted in an aqueous physiological environment. This can cause inaccurate dosing and potential local toxicity.
-
Vehicle-Related Toxicity: The solvents and excipients required to dissolve the hydrophobic compound may have their own toxicities, which can confound experimental results.[2]
-
Difficult Formulation: Developing a stable, homogenous, and injectable or orally administrable formulation can be complex and time-consuming.
Q2: What are the initial steps to consider when developing a formulation for this compound?
Before starting in vivo experiments, it is crucial to characterize the physicochemical properties of this compound. Key parameters include:
-
Aqueous Solubility: Determine the solubility in water and relevant buffers (e.g., PBS).
-
Solubility in Organic Solvents: Test solubility in common solvents like DMSO, ethanol, and PEG400.
-
LogP/LogD: This value indicates the lipophilicity of the compound and helps in selecting an appropriate formulation strategy.
-
Stability: Assess the stability of the compound in the chosen solvent and formulation over time and at different temperatures.
Q3: What are the most common formulation strategies for poorly water-soluble drugs?
Several strategies can be employed to enhance the solubility and bioavailability of hydrophobic drugs for in vivo studies.[1][3][4] These include:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent (like DMSO or PEG400) and water or saline.
-
Surfactant-based Formulations: Incorporating surfactants (e.g., Tween 80, Cremophor EL) to form micelles that can encapsulate the hydrophobic drug.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils, lipids, and surfactants to create self-emulsifying drug delivery systems (SEDDS) or nanoemulsions.[3]
-
Inclusion Complexes: Using cyclodextrins (e.g., HP-β-CD) to form complexes that enhance the aqueous solubility of the drug.[3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[5]
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I dilute my DMSO stock with saline for injection.
-
Cause: This is a common issue when the concentration of the organic solvent (DMSO) is too low in the final formulation to keep the hydrophobic compound dissolved in the aqueous environment.
-
Solution:
-
Increase the co-solvent concentration: Try using a higher percentage of DMSO in the final formulation. However, be mindful of the potential toxicity of DMSO in animals.
-
Use a different co-solvent system: A combination of solvents can be more effective. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300 or PEG400, Tween-80, and saline.[1]
-
Prepare a suspension: If the compound cannot be fully dissolved, creating a fine, homogenous suspension might be a viable alternative. This requires micronization of the compound and the use of suspending agents.
-
Problem: I am observing low or inconsistent bioavailability of this compound after oral gavage.
-
Cause: Poor absorption from the gastrointestinal (GI) tract due to low solubility and/or degradation.
-
Solution:
-
Enhance Solubility in the GI Tract: Consider a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS). These formulations form fine emulsions in the gut, which can improve drug solubilization and absorption.[3]
-
Increase Dissolution Rate: Reducing the particle size of the drug powder can increase its dissolution rate.[5]
-
Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, but this approach should be used with caution due to potential toxicity.
-
Problem: The animals are showing signs of toxicity (e.g., lethargy, ruffled fur) even at low doses of this compound.
-
Cause: The toxicity might be due to the vehicle rather than the compound itself. High concentrations of some organic solvents or surfactants can be toxic.
-
Solution:
-
Run a Vehicle-Only Control Group: Always include a group of animals that receives only the vehicle to assess its intrinsic toxicity.
-
Reduce the Concentration of Excipients: Try to use the minimum amount of solvent and other excipients necessary to keep the drug in solution or suspension.
-
Explore Alternative Vehicles: Consider less toxic alternatives to common solvents. For example, zwitterionic liquids have been proposed as a less toxic alternative to DMSO.[2] Using cyclodextrins can also be a good way to deliver hydrophobic compounds in an aqueous format.[3]
-
Quantitative Data on Common Formulation Vehicles
The following table summarizes common vehicles used for delivering poorly soluble compounds in animal models. The concentrations provided are typical starting points and may need to be optimized for this compound.
| Vehicle Component | Typical Concentration Range (in final formulation) | Common Routes of Administration | Notes |
| Solvents | |||
| Dimethyl sulfoxide (B87167) (DMSO) | 5-10% | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | Can cause hemolysis and local irritation at higher concentrations. |
| Polyethylene glycol 300/400 (PEG300/400) | 10-40% | IV, IP, PO | Generally well-tolerated. Can increase the viscosity of the formulation. |
| Ethanol | 5-10% | IV, IP, PO | Can have pharmacological effects and may not be suitable for all studies. |
| Surfactants | |||
| Tween 80 (Polysorbate 80) | 1-10% | IV, IP, PO | Can cause hypersensitivity reactions in some animals. |
| Cremophor EL | 5-10% | IV | Associated with hypersensitivity reactions and should be used with caution. |
| Complexing Agents | |||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20-40% | IV, IP, PO | Generally considered safe. Can be used to create aqueous solutions of hydrophobic drugs.[3] |
| Lipid-Based | |||
| Corn oil, Sesame oil | N/A | PO, Subcutaneous (SC) | Suitable for highly lipophilic drugs. May lead to slow and variable absorption. |
Experimental Protocols
Note: These are general protocols and must be optimized for this compound based on its specific physicochemical properties.
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Injection
This protocol aims to prepare a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Add the appropriate volume of DMSO to the this compound powder. Vortex or sonicate until the compound is fully dissolved.
-
Add Co-solvent and Surfactant: Add PEG300 and Tween 80 to the DMSO solution. Mix thoroughly until a homogenous solution is formed.
-
Final Dilution: Slowly add saline to the mixture while vortexing to bring it to the final volume.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter.
-
Inspection: Before injection, visually inspect the solution for any signs of precipitation.
Protocol 2: Preparation of a Suspension for Oral Gavage
This protocol aims to prepare a 5 mg/mL suspension of this compound in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.
-
Micronize the Compound: If necessary, reduce the particle size of this compound using a mortar and pestle or other micronization techniques.
-
Prepare the Vehicle: Dissolve Tween 80 in water, then slowly add CMC while stirring until a uniform, viscous solution is formed.
-
Wetting the Powder: In a separate container, add a small amount of the vehicle to the this compound powder to form a paste. This helps in dispersing the powder.
-
Prepare the Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to create a homogenous suspension.
-
Homogenization: For a more uniform suspension, use a homogenizer.
-
Storage: Store the suspension at 4°C and ensure it is well-mixed before each administration.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sirt2-IN-17 Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of Sirt2-IN-17 in long-term cell culture experiments.
Disclaimer
The information provided herein is for research purposes only. While this compound is mentioned, specific toxicity data for a compound with this exact designation is not widely available in published literature. The quantitative data and some specific recommendations are based on a known Sirt2 inhibitor referred to as "compound 17" in scientific publications.[1][2][3] Researchers should independently validate the optimal concentration and potential toxicity of their specific lot of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a Sirt2 inhibitor designated as "compound 17" in published research. This data can serve as a starting point for determining appropriate concentrations for your experiments, but it is crucial to perform your own dose-response curves.
| Parameter | Value | Cell Line/System | Notes |
| SIRT2 IC50 | 3.8 µM | In vitro enzymatic assay | Represents the concentration required to inhibit 50% of Sirt2's enzymatic activity.[3] |
| SIRT1 IC50 | > 30 µM | In vitro enzymatic assay | Indicates selectivity for SIRT2 over the closely related SIRT1.[3] |
| Cellular Activity | Increased α-tubulin acetylation | ST14A and Neuro2a cells | Observed in a dose-dependent manner, confirming target engagement in cells.[2] |
| Cytotoxicity | Induces apoptosis | MDA-MB-231 cells | The pro-apoptotic effect is associated with selective SIRT2 inhibition.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is understood to be a small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of enzymes.[1][2] SIRT2 is primarily localized in the cytoplasm and is involved in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic homeostasis.[4] By inhibiting SIRT2, this compound is expected to increase the acetylation of SIRT2 substrates, such as α-tubulin, leading to downstream cellular effects.[2]
Q2: What are the common causes of toxicity with Sirt2 inhibitors in long-term cell culture?
A2: Toxicity from Sirt2 inhibitors in long-term studies can stem from several factors:
-
On-target toxicity: Prolonged inhibition of SIRT2's essential cellular functions can lead to cell cycle arrest or apoptosis.
-
Off-target effects: The inhibitor may interact with other proteins, causing unintended cellular responses.
-
High concentrations: Using concentrations significantly above the effective dose can lead to non-specific cytotoxicity.
-
Metabolite toxicity: The breakdown of the inhibitor by cells may produce toxic byproducts.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiment?
A3: The optimal concentration should be empirically determined for each cell line and experimental endpoint. A good starting point is to perform a dose-response curve with a wide range of concentrations, including those below and above the reported IC50 value. For long-term studies, it is advisable to use the lowest concentration that elicits the desired biological effect while maintaining high cell viability.
Q4: How stable is this compound in cell culture medium?
A4: The stability of small molecule inhibitors in culture medium at 37°C can vary.[5] It is recommended to empirically determine the stability of your specific compound. This can be done by incubating the inhibitor in your complete medium at 37°C and testing its biological activity at different time points (e.g., 24, 48, 72 hours). For long-term experiments, frequent media changes with freshly prepared inhibitor may be necessary to maintain a consistent effective concentration.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to identify the optimal non-toxic concentration. Start with concentrations at and below the reported IC50. |
| Prolonged exposure is toxic. | Reduce the incubation time or consider intermittent dosing (e.g., treat for 24 hours, then culture in inhibitor-free medium for 24 hours). | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control. | |
| Cell line is particularly sensitive. | Consider using a more robust cell line or one where SIRT2 is not essential for survival under your culture conditions. | |
| Inconsistent results or loss of inhibitory effect over time. | Inhibitor is unstable in culture medium. | Increase the frequency of media changes with fresh inhibitor. Empirically test the stability of the inhibitor in your medium. |
| Cells are developing resistance. | This is less common in short-term cultures but can occur over longer periods. Verify target engagement periodically (e.g., by checking α-tubulin acetylation). | |
| Incorrect storage of inhibitor stock. | Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. | |
| No observable effect of the inhibitor. | Inhibitor is not cell-permeable. | While many small molecule inhibitors are designed to be cell-permeable, this should be verified. |
| Incorrect concentration used. | Double-check calculations and the concentration of your stock solution. | |
| The chosen endpoint is not affected by SIRT2 inhibition in your cell line. | Confirm that SIRT2 is expressed in your cell line and that its inhibition is expected to impact your measured outcome. |
Experimental Protocols
Dose-Response Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Membrane Integrity Assay (LDH Release Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer from the kit).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's protocol to mix the supernatant with the LDH assay reagents in a new plate.
-
Incubate as per the kit instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Sirt2-IN-17 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming resistance to the SIRT2 inhibitor, Sirt2-IN-17, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended mechanism of action in cancer cells?
Sirtuin 2 (SIRT2) is a protein deacetylase that uses NAD+ as a cofactor. It plays a multifaceted and context-dependent role in cancer, sometimes acting as a tumor suppressor and other times as an oncogene.[1] this compound is a small molecule designed to specifically inhibit the deacetylase activity of SIRT2. The therapeutic rationale is that by blocking SIRT2, the inhibitor can induce desired anti-cancer effects such as cell cycle arrest, apoptosis (programmed cell death), and an increase in sensitivity to other cancer therapies.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the likely biological reasons for this resistance?
Acquired resistance to targeted therapies like this compound is a significant challenge. The primary mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of SIRT2 by upregulating parallel signaling pathways that promote survival and proliferation. Key pathways to investigate include the PI3K/AKT/mTOR and the RAS/MAPK/ERK pathways.[2][3]
-
Increased Drug Efflux: Cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1).[4] These pumps actively remove this compound from the cell, preventing it from reaching its target at a sufficient concentration.[5]
-
Upregulation of Pro-Survival Factors: The expression of oncogenes like c-Myc or anti-apoptotic proteins from the Bcl-2 family can be elevated, making the cells inherently more resistant to agents that induce cell death.[1][6]
-
Metabolic Reprogramming: Cancer cells may alter their metabolic processes to become less reliant on the pathways influenced by SIRT2 activity.[7]
-
Target Alteration: While less frequent for this class of drugs, mutations in the SIRT2 gene could potentially change the inhibitor's binding site, reducing its effectiveness.
Q3: How can I experimentally confirm that the resistance I'm observing is a specific, on-target effect related to SIRT2?
Distinguishing on-target resistance from off-target effects is crucial. A multi-step validation approach is recommended:
-
Orthogonal Inhibition: Treat the resistant cells with a structurally unrelated but highly selective SIRT2 inhibitor (e.g., AGK2 or SirReal2).[8][9] If the cells also show resistance to this second inhibitor, it strongly suggests the resistance mechanism is tied to the SIRT2 pathway.
-
Genetic Validation: Use RNA interference (siRNA or shRNA) to knockdown the SIRT2 gene in the original, sensitive parental cell line. If this genetic inhibition mimics the resistant phenotype (e.g., decreased sensitivity to a synergistic drug), it validates a SIRT2-centric resistance mechanism.
-
Target Engagement Assay: A Cellular Thermal Shift Assay (CETSA) can be performed on both sensitive and resistant cells. A lack of thermal stabilization of SIRT2 by this compound in resistant cells could indicate a target mutation or impaired drug binding.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments with this compound.
Issue 1: Progressive Loss of this compound Efficacy (Increasing IC50)
Symptom: The half-maximal inhibitory concentration (IC50) of this compound is significantly higher in your long-term cultured cell line compared to initial experiments.
| Possible Cause | Recommended Troubleshooting Steps |
| Acquired Cellular Resistance | 1. Confirm IC50 Shift: Perform a parallel cell viability assay (see Protocol 1) on the resistant line and a fresh, low-passage parental line. 2. Profile Key Proteins: Use Western Blot (see Protocol 2) to compare the expression and phosphorylation of proteins in key survival pathways (AKT, ERK) and known resistance markers (MDR1, c-Myc) between sensitive and resistant cells. 3. Test Combination Therapy: Based on the profiling results, test this compound in combination with an inhibitor of the identified bypass pathway (e.g., a PI3K or MEK inhibitor). |
| Cell Line Drift or Heterogeneity | 1. Establish a New Baseline: Thaw a new, early-passage vial of the parental cell line and re-determine the baseline IC50. 2. Perform Single-Cell Cloning: Isolate and expand individual clones from the parental population to ensure you are working with a homogenous population. |
| Compound Degradation | 1. Use Fresh Aliquots: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles. 2. Make Fresh Dilutions: Always prepare working dilutions of the inhibitor immediately before each experiment. |
Issue 2: Lack of Change in Acetylation of Known SIRT2 Substrates
Symptom: Treatment with this compound does not lead to the expected increase in acetylation of SIRT2 targets, such as α-tubulin or p53, even at concentrations that should be effective.
| Possible Cause | Recommended Troubleshooting Steps |
| Reduced Intracellular Drug Levels | 1. Assess Efflux Pump Expression: Perform a Western Blot to check for overexpression of ABC transporters like MDR1 in the non-responsive cells. 2. Co-administer an Efflux Inhibitor: Treat cells with this compound in the presence of a broad-spectrum efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) and re-assess substrate acetylation. |
| Compensatory Deacetylase Activity | 1. Profile Other Sirtuins/HDACs: Chronic SIRT2 inhibition might lead to the upregulation of other deacetylases (e.g., SIRT1, HDAC6). Check their expression levels via Western Blot or qPCR.[8] |
| Suboptimal Assay Conditions | 1. Optimize Treatment Duration: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal time point for observing maximum substrate acetylation. 2. Validate Antibody Performance: Include a positive control in your Western Blot, such as a pan-HDAC inhibitor (e.g., Trichostatin A), to confirm that your acetyl-lysine antibody is detecting its target effectively. |
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The table below uses data for the SIRT2 inhibitor AGK2 as an example, as specific resistance data for this compound is limited. Researchers should aim to generate analogous data for their experimental system.
Table 1: Comparative IC50 Values of the SIRT2 Inhibitor AGK2 Across Different Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | IC50 of AGK2 (µM)[10] |
| HCC1937 | Triple-Negative (BRCA1 mutant) | 1.326 |
| MDA-MB-231 | Triple-Negative | > 10 |
| MDA-MB-468 | Triple-Negative | > 10 |
| BT-549 | Triple-Negative | > 10 |
| T47D | Luminal A | > 50 |
| MCF7 | Luminal A | 66.198 |
This data illustrates the differential sensitivity of various cell lines to SIRT2 inhibition.[10]
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT to Determine IC50
This colorimetric assay measures cell metabolic activity as an indicator of viability to determine the IC50 of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cells in complete growth medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Allow cells to adhere and resume growth by incubating for 24 hours at 37°C, 5% CO2.
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations.
-
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate percent viability relative to the vehicle control and plot the values against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[11][12]
Protocol 2: Western Blotting for Resistance Marker Analysis
This protocol allows for the semi-quantitative analysis of key proteins involved in resistance pathways.
Materials:
-
Sensitive and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT2, anti-acetyl-α-tubulin, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-MDR1, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Sample Preparation: Treat sensitive and resistant cells with this compound or vehicle. Lyse cells in ice-cold RIPA buffer. Determine the protein concentration of each lysate using the BCA assay.[13]
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted according to the manufacturer's recommendation in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).
Mandatory Visualizations
Caption: Workflow for developing and analyzing resistance to this compound.
References
- 1. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]
- 2. jag.journalagent.com [jag.journalagent.com]
- 3. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2 Contributes to the Resistance of Melanoma Cells to the Multikinase Inhibitor Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 6. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. SIRT2 Inhibition Results in Meiotic Arrest, Mitochondrial Dysfunction, and Disturbance of Redox Homeostasis during Bovine Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Pharmacological Interactions between SIRT2 Inhibitor AGK2 and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
- 13. cdn.origene.com [cdn.origene.com]
- 14. Western blot protocol | Abcam [abcam.com]
Refining Sirt2-IN-17 treatment duration for optimal effect
Welcome to the technical support center for Sirtuin 2 (SIRT2) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment protocols for optimal experimental outcomes. While the information is broadly applicable to potent and selective SIRT2 inhibitors, specific examples may refer to well-characterized compounds like AGK2 and Thiomyristoyl (TM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SIRT2 inhibitors? A1: SIRT2 is a NAD⁺-dependent protein deacetylase. Its inhibitors block this enzymatic activity, preventing the removal of acetyl groups from lysine (B10760008) residues on various protein substrates. Key substrates include α-tubulin, p53, and proteins involved in metabolic pathways.[1][2] Some inhibitors can also block the removal of longer-chain fatty acyl groups, a process known as defatty-acylation.[1][3] The inhibition of SIRT2 leads to the hyperacetylation of its substrates, which in turn modulates numerous cellular processes like microtubule stability, cell cycle progression, and gene transcription.[3][4]
Q2: How can I confirm that the SIRT2 inhibitor is active in my cells? A2 (B175372): The most common and direct method is to measure the acetylation status of a known SIRT2 substrate. An increase in the acetylation of α-tubulin at lysine 40 (Ac-α-tubulin) is a widely accepted biomarker for cellular SIRT2 inhibition.[1][5] This can be readily assessed by Western Blot or immunofluorescence.[1]
Q3: What is a recommended starting concentration and treatment duration? A3: The optimal concentration and duration are highly dependent on the specific inhibitor, cell type, and experimental endpoint.
-
Concentration: Start with a concentration range that brackets the inhibitor's reported IC50 value (see Table 1). A common starting point for many inhibitors is between 1-10 µM.[6][7] A dose-response experiment is crucial to determine the optimal concentration for your specific model.[8][9]
-
Duration: Treatment times in published studies vary from a few hours to several days. For signaling studies (e.g., checking α-tubulin acetylation), a shorter duration of 6-24 hours may be sufficient.[1][3] For functional assays like cell viability or migration, longer incubations of 24-72 hours are often necessary.[3][9][10] A time-course experiment is the best way to determine the optimal timing for your desired effect (see Experimental Protocols).[9]
Q4: What are potential off-target effects of SIRT2 inhibitors? A4: Off-target effects are a key consideration. Some SIRT2 inhibitors, particularly at higher concentrations, can inhibit other sirtuin isoforms like SIRT1 and SIRT3.[1][8] This is a critical point, as SIRT1 inhibition can independently affect pathways like p53 acetylation.[1] To mitigate this, it is essential to use the lowest effective concentration and validate findings with a second, structurally different, and more selective SIRT2 inhibitor (e.g., TM) or with genetic approaches like siRNA or CRISPR-mediated knockout of SIRT2.[1][8]
Q5: How should I prepare and store Sirt2-IN-17 stock solutions? A5: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and mix thoroughly. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including the vehicle control.[11]
Quantitative Data Summary
Table 1: In Vitro Potency (IC50) of Common SIRT2 Inhibitors This table summarizes the half-maximal inhibitory concentrations (IC50) for several commercially available SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3. Lower values indicate higher potency. Note the differences in selectivity across compounds.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity Profile | Reference(s) |
| AGK2 | ~30 - 39 | ~3.5 | ~91 | Moderately SIRT2 selective | [5][8] |
| Thiomyristoyl (TM) | >25 | ~0.04 | >50 | Highly SIRT2 selective | [1] |
| SirReal2 | >100 | ~0.23 | >100 | Highly SIRT2 selective | [1] |
| Tenovin-6 | ~10 | ~9.0 | >50 | Non-selective (SIRT1/SIRT2) | [1] |
Note: IC50 values can vary depending on assay conditions.
Visualized Pathways and Workflows
Caption: SIRT2 deacetylates α-tubulin, promoting microtubule dynamics.
Caption: Workflow for optimizing SIRT2 inhibitor treatment duration.
Troubleshooting Guide
Problem: I don't see any effect after treating my cells with this compound.
This is a common issue when establishing a new experimental system. Follow this guide to diagnose the potential cause.
| Potential Cause | Recommended Action(s) |
| 1. Suboptimal Treatment Duration | The treatment time may be too short. Effects on cell viability or other functional outcomes can take 48-72 hours to manifest. Solution: Perform a time-course experiment (6, 12, 24, 48, 72 hours) and assay your endpoint at each time point.[9] |
| 2. Insufficient Concentration | The concentration may be too low for your specific cell line. Solution: Perform a dose-response curve (e.g., 0.1x to 10x the reported IC50) to determine the effective concentration (EC50). Confirm target engagement by checking for increased Ac-α-tubulin via Western Blot at each concentration.[8] |
| 3. Compound Instability | The inhibitor may be unstable in solution or degraded due to improper storage. For long-term experiments (>24h), the compound concentration in the media may decrease. Solution: Prepare fresh dilutions from a frozen stock for each experiment. For long incubations, consider replenishing the media with a fresh inhibitor every 24-48 hours.[8] |
| 4. Cell Line Insensitivity | The cell line may have low expression of SIRT2 or have compensatory mechanisms that mask the effect of inhibition. Solution: Verify SIRT2 protein expression in your cell line via Western Blot or qPCR. Consider testing a different cell line known to be sensitive to SIRT2 inhibition.[12] |
| 5. Poor Compound Solubility | The inhibitor may precipitate out of the solution when diluted from a DMSO stock into an aqueous culture medium. Solution: Visually inspect the medium for any precipitation after adding the inhibitor. Ensure the final DMSO concentration is minimal (<0.1%).[8] |
digraph "Troubleshooting_Tree" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=9, margin="0.2,0.1"];// Nodes start [label="Problem:\nNo Observable Effect", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Verified Ac-α-tubulin\nincrease via WB?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Path 1 (No) a1 [label="Run Dose-Response\n(0.1x to 10x IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Effect seen at\nhigher dose?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2 [label="Initial dose too low.\nUse new effective dose.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; a3 [label="Check compound stability\nand SIRT2 expression.\nConsider cell line insensitivity.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Path 2 (Yes) b1 [label="Target is engaged.\nEffect on endpoint may be time-dependent.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Ran Time-Course\n(e.g., 24, 48, 72h)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; b2 [label="Effect observed at\nlater time point.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; b3 [label="Endpoint may be independent of SIRT2\nor requires longer duration.\nValidate with siRNA.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q1; q1 -> a1 [label=" No"]; q1 -> b1 [label=" Yes"]; a1 -> q2; q2 -> a2 [label=" Yes"]; q2 -> a3 [label=" No"]; b1 -> q3; q3 -> b2 [label=" Yes"]; q3 -> b3 [label=" No"]; }
Caption: Troubleshooting logic for a lack of experimental effect.
Detailed Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines a general procedure to find the optimal incubation time for observing changes in a specific molecular marker, such as α-tubulin acetylation.
-
Cell Seeding: Plate your cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the final time point of your experiment. Culture overnight to allow for attachment.
-
Treatment:
-
Prepare a working solution of this compound at a fixed concentration (e.g., the EC50 determined from a dose-response assay) in pre-warmed culture medium.
-
Treat the cells. Include a "Vehicle Control" well treated with the same final concentration of DMSO.
-
Incubate the plates and harvest cells at various time points (e.g., 0, 6, 12, 24, and 48 hours).
-
-
Cell Lysis:
-
At each time point, place the plate on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.[13]
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Analyze the samples for your protein of interest (e.g., acetylated α-tubulin and total α-tubulin) by Western Blot (see Protocol 2).
-
-
Data Interpretation: Identify the earliest time point that provides a robust and statistically significant change in your marker of interest. This will be your optimal treatment duration for subsequent experiments.
Protocol 2: Western Blot for α-Tubulin Acetylation
This protocol confirms SIRT2 target engagement in cells.
-
Sample Preparation: Prepare cell lysates as described in Protocol 1. Normalize all samples to the same protein concentration (e.g., 20-30 µg) in Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 10% or 12% polyacrylamide gel and run electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Required Antibodies:
-
Anti-acetyl-α-Tubulin (Lys40)
-
Anti-α-Tubulin or Anti-β-Actin (as a loading control)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A successful experiment will show an increased ratio of acetylated-α-tubulin to total α-tubulin in the inhibitor-treated samples compared to the vehicle control.[1]
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Potential Role of Sirtuin 2 on Aging: Consequences of SIRT2.3 Overexpression in Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A one-step specific assay for continuous detection of sirtuin 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Sirt2-IN-17
Welcome to the technical support center for Sirt2-IN-17, a potent and selective inhibitor of Sirtuin 2 (SIRT2). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and address potential issues such as batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor designed to be a potent and selective antagonist of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase. SIRT2 is predominantly located in the cytoplasm and is involved in various cellular processes, including the deacetylation of α-tubulin, cell cycle regulation, and metabolic pathways.[1][2][3] The primary mechanism of action of this compound is expected to be the inhibition of SIRT2's deacetylase activity, leading to the hyperacetylation of its substrates, most notably α-tubulin.[1][4]
Q2: I am observing a weaker-than-expected or no phenotype after treating my cells with a new batch of this compound. What could be the cause?
A2: This is a common issue that can arise from batch-to-batch variability. Several factors could be at play:
-
Compound Purity and Integrity: The new batch may have a lower purity than previous batches, or the compound may have degraded during storage.
-
Solubility Issues: The inhibitor may not be fully dissolving in your solvent or cell culture medium.
-
Cellular Permeability: Although designed to be cell-permeable, variations in the physical properties of the compound between batches (e.g., crystal form) could affect its ability to enter cells.[5]
-
Incorrect Concentration: There might be an error in the calculation of the final concentration.
We recommend performing quality control checks on the new batch, such as an in vitro activity assay and a cellular target engagement assay, to verify its potency and cellular activity.
Q3: My recent experiments with this compound are showing a different phenotype or increased toxicity compared to previous results. What could be the reason?
A3: This could also be due to batch-to-batch variability, leading to different off-target effects. Potential causes include:
-
Presence of Impurities: Different impurities in a new batch could have their own biological activities, leading to unexpected phenotypes or toxicity.[6]
-
Altered Selectivity Profile: The new batch might have a different selectivity profile, inhibiting other sirtuins (e.g., SIRT1 or SIRT3) or other unrelated proteins at the working concentration.[7]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the toxic threshold for your cell line (typically <0.1-0.5%).[8]
To investigate this, we recommend performing a dose-response curve to determine the optimal non-toxic concentration and using orthogonal methods to confirm that the observed phenotype is due to SIRT2 inhibition.
Q4: How can I confirm that the observed effects in my experiments are specifically due to the inhibition of SIRT2 by this compound?
A4: To ensure on-target activity, a multi-pronged approach is recommended:
-
Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout SIRT2. The resulting phenotype should mimic the effect of this compound.
-
Rescue Experiment: In a SIRT2 knockout or knockdown background, this compound should have a diminished or no effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can directly confirm the binding of this compound to SIRT2 inside the cell.[10][11]
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected cellular response to this compound.
| Possible Cause | Suggested Solution |
| Low Purity or Degradation of Inhibitor | 1. Request a Certificate of Analysis (CoA) for the new batch to verify its purity. 2. Perform an in vitro SIRT2 activity assay to determine the IC50 of the new batch and compare it to previous batches. 3. Assess the stability of the inhibitor in your cell culture medium over the course of your experiment.[12] |
| Poor Solubility | 1. Ensure the inhibitor is fully dissolved in the stock solvent (e.g., DMSO) before diluting in aqueous solutions. 2. Visually inspect for any precipitation after dilution into cell culture medium. 3. Consider using a different formulation or solvent if solubility is a persistent issue. |
| Insufficient Cellular Uptake or Target Engagement | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to SIRT2 in your cells.[10][11] 2. Increase the incubation time or concentration of the inhibitor, while being mindful of potential toxicity. |
| Cell Line-Specific Effects | The response to SIRT2 inhibition can be cell-type dependent. Confirm the expression of SIRT2 in your cell line and consider testing in multiple cell lines. |
Problem 2: Unexpected phenotype or increased cytotoxicity.
| Possible Cause | Suggested Solution |
| Off-Target Effects | 1. Perform a dose-response experiment to find the lowest effective concentration. Off-target effects are often more pronounced at higher concentrations. 2. Use a structurally different, highly selective SIRT2 inhibitor as a control.[7] 3. Genetically validate the phenotype using SIRT2 knockdown or knockout. If the phenotype persists in the absence of SIRT2, it is likely an off-target effect. |
| Presence of Active Impurities | 1. If possible, have the purity of the compound independently verified (e.g., by HPLC-MS).[13] 2. If impurities are suspected, consider purifying the compound in-house or obtaining it from a more reliable source. |
| Solvent Toxicity | Always include a vehicle-only (e.g., DMSO) control in your experiments to account for any effects of the solvent. Ensure the final solvent concentration is below the toxicity threshold for your cells.[8] |
Data Presentation
Table 1: Comparison of IC50 Values for Common SIRT2 Inhibitors
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference(s) |
| AGK2 | >40 | 3.5 | >40 | [2][4] |
| TM (Thiomyristoyl) | 98 | 0.028 | >200 | [2] |
| SirReal2 | >100 | 0.140 | >100 | [2][9] |
| NH4-13 | >50 | 0.087 | >50 | [7] |
| NH4-6 | 3.0 | 0.032 | 2.3 | [7] |
| Sirtinol | 131 | 38 | - | [2] |
| EX-527 | 0.038 - 0.098 | >20 | >50 | [4] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro SIRT2 Fluorometric Activity Assay
This protocol is a general guideline for assessing the inhibitory potency of this compound on recombinant human SIRT2 enzyme.
Materials:
-
Recombinant Human SIRT2 enzyme
-
SIRT2 fluorogenic substrate (e.g., containing an acetylated lysine)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound and control inhibitors (e.g., Nicotinamide)
-
96-well black microplate
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well, except for the no-enzyme control.
-
Add the diluted this compound or control inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the direct binding of this compound to SIRT2 in intact cells.[10][11][14]
Materials:
-
Cultured cells expressing SIRT2
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot reagents (SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer, primary anti-SIRT2 antibody, HRP-conjugated secondary antibody, ECL substrate)
Procedure:
-
Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the PCR tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze equal amounts of protein from the soluble fraction by western blot using an anti-SIRT2 antibody.
-
Data Analysis: Quantify the band intensities for SIRT2 at each temperature. Plot the percentage of soluble SIRT2 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Immunofluorescence for α-Tubulin Acetylation
This protocol describes the visualization of the cellular effect of this compound by detecting changes in α-tubulin acetylation.[15][16]
Materials:
-
Cultured cells on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody: anti-acetylated-α-tubulin
-
Fluorescently-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Fixation: Wash the cells with PBS and fix them with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-acetylated-α-tubulin antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-conjugated secondary antibody (protected from light) for 1 hour at room temperature.
-
Counterstaining: Wash the cells and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides, and image using a fluorescence microscope. An increase in the fluorescent signal for acetylated α-tubulin indicates cellular activity of this compound.
Visualizations
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. annualreviews.org [annualreviews.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Navigating SIRT2 Inhibition in Neuroblastoma: A Comparative Analysis of AGK2 and Other Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, the landscape of sirtuin 2 (SIRT2) inhibition presents a promising, albeit complex, avenue for therapeutic intervention in neuroblastoma. This guide provides a detailed comparison of the well-characterized SIRT2 inhibitor, AGK2, alongside other notable inhibitors, to inform preclinical research and drug development strategies. Notably, a comprehensive search of publicly available scientific literature and databases did not yield any information on a compound designated "Sirt2-IN-17." Therefore, this guide will focus on AGK2 and other relevant, documented SIRT2 inhibitors.
SIRT2, a member of the NAD+-dependent deacetylase family, plays a multifaceted role in cellular processes, and its involvement in cancer is context-dependent, acting as both a tumor suppressor and an oncogene. In neuroblastoma, the most common extracranial solid tumor in children, the function of SIRT2 is an active area of investigation. One study suggests that SIRT2 acts as a histone delactylase, and its activity is linked to the inhibition of neuroblastoma cell proliferation and migration. This positions SIRT2 inhibitors as a potential therapeutic strategy.
Comparative Efficacy of SIRT2 Inhibitors
AGK2 is a well-established, selective inhibitor of SIRT2. To provide a comprehensive overview, this guide will compare its effects with other known SIRT2 inhibitors where data is available. While direct comparative studies in neuroblastoma cell lines are limited, we can extrapolate from data on various cancer cell types to assess relative potency and selectivity.
| Inhibitor | Target(s) | IC50 (SIRT2) | Cell Line (Cancer Type) | Effect on Cell Viability (IC50/GI50) | Key Findings |
| AGK2 | SIRT2 (selective) | ~3.5 µM | C6 (Glioma) | Induces necrosis and apoptosis | Protects dopaminergic neurons from α-Synuclein toxicity.[1] |
| HeLa (Cervical) | Inhibits cell growth and colony formation | Causes G1 phase cell cycle arrest. | |||
| Breast Cancer Cell Lines | Varies (e.g., 1.3 µM in HCC1937) | Increases anti-tumor effect of paclitaxel (B517696) in most breast cancer cell lines. | |||
| SirReal2 | SIRT2 (highly selective) | ~0.14 µM | HCT116 (Colon) | Inhibits anchorage-independent growth | Did not show cancer cell-specific toxicity in one study. |
| Tenovin-6 | SIRT1, SIRT2 | Not highly selective | HCT116 (Colon) | Potent cytotoxicity | Showed cytotoxicity in both cancer and normal cell lines. |
| TM | SIRT2 (potent and selective) | ~0.038 µM (deacetylation) | HCT116 (Colon) | Inhibits anchorage-independent growth | Showed cancer cell-specific toxicity and its effect was dependent on SIRT2 overexpression. |
Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.
Mechanism of Action and Signaling Pathways
SIRT2's role in neuroblastoma is intricate. It is predominantly found in the cytoplasm where one of its key substrates is α-tubulin. Deacetylation of α-tubulin by SIRT2 affects microtubule stability and dynamics. SIRT2 can also translocate to the nucleus and influence gene expression through histone deacetylation.
The therapeutic potential of SIRT2 inhibitors in neuroblastoma is thought to stem from their ability to modulate these downstream pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of cell migration.
Below is a diagram illustrating a simplified SIRT2 signaling pathway potentially relevant to neuroblastoma.
Caption: Simplified SIRT2 signaling pathway.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are generalized protocols for key experiments used to evaluate the efficacy of SIRT2 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuroblastoma cells (e.g., SH-SY5Y, SK-N-BE(2)) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the SIRT2 inhibitor (e.g., AGK2) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat neuroblastoma cells with the SIRT2 inhibitor at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blotting for Acetylated α-Tubulin
-
Protein Extraction: Treat cells with the SIRT2 inhibitor, then lyse the cells in RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a SIRT2 inhibitor in neuroblastoma cells.
Caption: Preclinical workflow for SIRT2 inhibitors.
Conclusion
AGK2 remains a valuable tool for investigating the role of SIRT2 in neuroblastoma. While direct comparative data in neuroblastoma cell lines for a wide range of SIRT2 inhibitors is still emerging, the existing information suggests that more potent and selective inhibitors like TM could offer therapeutic advantages. The conflicting reports on whether SIRT2 acts as a tumor promoter or suppressor in different cancers underscore the importance of context-specific investigation. For neuroblastoma, further research is needed to fully elucidate the SIRT2 signaling network and to identify patient populations that would most likely benefit from SIRT2 inhibition. The lack of information on "this compound" highlights the dynamic and evolving nature of drug discovery, and researchers are encouraged to consult updated chemical libraries and databases for the latest information on novel compounds.
References
Validating the On-Target Effects of Novel SIRT2 Inhibitors: A Comparative Guide Featuring CRISPR-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of novel Sirtuin 2 (SIRT2) inhibitors, using a hypothetical compound, Sirt2-IN-17, as an example. By comparing its performance with established alternatives and employing CRISPR-Cas9 technology for definitive target validation, researchers can rigorously assess the specificity and cellular activity of new chemical entities.
Introduction to SIRT2 and its Inhibition
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase primarily located in the cytoplasm. It plays a pivotal role in a multitude of cellular processes, including the regulation of microtubule dynamics, cell cycle progression, metabolic pathways, and inflammatory responses. Its involvement in various pathologies, such as cancer, neurodegenerative diseases, and metabolic disorders, has positioned SIRT2 as a compelling therapeutic target. The development of selective SIRT2 inhibitors is a key strategy for modulating its activity and exploring its therapeutic potential.
The Critical Role of CRISPR in Target Validation
While small molecule inhibitors can provide valuable insights, off-target effects are a common concern. CRISPR-Cas9 gene editing technology offers a powerful and precise method to validate the on-target activity of an inhibitor. By creating a clean genetic knockout of the target protein (in this case, SIRT2), researchers can directly compare the phenotypic and biochemical effects of the inhibitor in the presence and absence of its intended target. If the inhibitor's effects are truly on-target, they should be significantly diminished or absent in the SIRT2 knockout cells.
Comparative Analysis of this compound with Known SIRT2 Inhibitors
To contextualize the activity of a novel inhibitor like this compound, it is essential to benchmark its performance against well-characterized SIRT2 inhibitors.
| Inhibitor | IC50 (SIRT2) | Selectivity | Known Cellular Effects | Reference |
| This compound (Hypothetical) | TBD | TBD | TBD | N/A |
| AGK2 | ~3.5 µM | Selective for SIRT2 over SIRT1 and SIRT3 | Increases α-tubulin acetylation, neuroprotective effects | [1] |
| AK-7 | ~15.5 µM | Selective SIRT2 inhibitor | Limits autoimmune encephalomyelitis in mice | [2] |
| SirReal2 | ~140 nM | Highly selective for SIRT2 (>1000-fold over SIRT1/3/4/5/6) | Binds to a unique allosteric pocket | [3][4] |
| Tenovin-6 | Micromolar range | Also inhibits SIRT1 | Induces apoptosis in cancer cells | [1] |
TBD: To be determined through experimentation.
Experimental Validation of this compound's On-Target Effects
A multi-pronged approach is recommended to robustly validate the on-target effects of a novel SIRT2 inhibitor.
Biochemical Assays: Direct Enzyme Inhibition
The initial step is to determine the direct inhibitory effect of this compound on recombinant SIRT2 enzyme activity.
Experimental Protocol: In Vitro Deacetylation Assay
-
Reagents: Recombinant human SIRT2, fluorogenic acetylated peptide substrate (e.g., from p53), NAD+, this compound, and a suitable buffer.
-
Procedure:
-
Incubate varying concentrations of this compound with recombinant SIRT2 and NAD+ for a predetermined time.
-
Initiate the deacetylation reaction by adding the fluorogenic peptide substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the deacetylation of the substrate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Comparison: Perform the same assay with known inhibitors like AGK2 to benchmark the potency of this compound.
Cellular Assays: Target Engagement in a Physiological Context
Confirming that the inhibitor engages SIRT2 within a cellular environment is a critical next step.
Experimental Protocol: Western Blot for α-tubulin Acetylation
SIRT2 is a major deacetylase of α-tubulin. Inhibition of SIRT2 should lead to an increase in acetylated α-tubulin.
-
Cell Culture: Culture a suitable cell line (e.g., HeLa, MCF-7) and treat with varying concentrations of this compound, a positive control (e.g., AGK2), and a vehicle control (e.g., DMSO) for an appropriate duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of acetylated to total α-tubulin.
-
CRISPR-Mediated Knockout for Definitive Target Validation
This is the gold-standard experiment to confirm that the cellular effects of this compound are mediated through SIRT2.
Experimental Workflow for CRISPR Validation
Caption: Experimental workflow for SIRT2 target validation using CRISPR.
Experimental Protocol: Comparative Analysis in Wild-Type vs. SIRT2-KO Cells
-
Generate SIRT2-KO Cell Line:
-
Design and validate guide RNAs (gRNAs) targeting a critical exon of the SIRT2 gene.
-
Deliver the gRNAs and Cas9 nuclease into the chosen cell line using a suitable transfection method (e.g., lipid-based, electroporation).
-
Select and expand single-cell clones.
-
Confirm the absence of SIRT2 protein expression via Western blot and verify the genomic edit by sequencing.
-
-
Comparative Treatment:
-
Culture both wild-type (WT) and SIRT2-knockout (SIRT2-KO) cells.
-
Treat both cell lines with a range of concentrations of this compound.
-
-
Analysis:
-
Perform Western blotting for acetylated α-tubulin. A significant increase should be observed in WT cells treated with this compound, while this effect should be blunted or absent in SIRT2-KO cells.
-
Assess other relevant downstream signaling pathways or cellular phenotypes known to be modulated by SIRT2.
-
Downstream Signaling Pathways Modulated by SIRT2
Inhibition of SIRT2 can impact various signaling cascades. Validating the on-target effects of this compound can be further strengthened by examining its influence on these pathways.
SIRT2 Signaling Network
Caption: Key signaling pathways modulated by SIRT2 activity.
By employing the rigorous validation workflow outlined in this guide, researchers can confidently establish the on-target effects of novel SIRT2 inhibitors like this compound. The integration of biochemical assays, cellular target engagement studies, and definitive CRISPR-based genetic validation provides a robust framework for advancing the development of selective and potent SIRT2-targeted therapeutics.
References
- 1. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deacetylase SIRT2 contributes to autoimmune disease pathogenesis by modulating IL-17A and IL-2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
Head-to-head comparison of Sirt2-IN-17 with other published SIRT2 inhibitors
A Head-to-Head Comparison of Published SIRT2 Inhibitors for Researchers
Note: The initially requested compound, "Sirt2-IN-17," could not be definitively identified in the public domain. Therefore, this guide provides a comparative analysis of several well-characterized, published SIRT2 inhibitors, offering researchers a comprehensive overview of their performance based on available experimental data.
Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[1][2] Its primary role in the cytoplasm involves the deacetylation of various proteins, most notably α-tubulin, a key component of microtubules.[2][3] The development of potent and selective SIRT2 inhibitors is crucial for elucidating its biological functions and for advancing drug discovery efforts. This guide provides a head-to-head comparison of several published SIRT2 inhibitors, focusing on their potency, selectivity, and cellular activity.
Quantitative Comparison of SIRT2 Inhibitors
The efficacy of a SIRT2 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other sirtuin isoforms (SIRT1, SIRT3-7). The following table summarizes the reported IC50 values for several prominent SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3, the most closely related sirtuin isoforms.
| Inhibitor | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| AGK2 | 3.5 | 30 | 91 | ~8.6-fold | ~26-fold | [4] |
| SirReal2 | 0.14 | >100 (22% inhibition at 100 µM) | >100 | >700-fold | >700-fold | [5] |
| Tenovin-6 | 10 | 21 | 67 | ~2.1-fold | ~6.7-fold | [6] |
| AK-7 | 15.5 | - | - | - | - | [6] |
| Cambinol | 59 | 56 | - | ~0.95-fold | - | [6] |
| SIRT1/2 Inhibitor VII | - | - | - | Potent SIRT2 inhibitor | - | [7] |
| TM | - | - | - | Potent and selective SIRT2 inhibitor | - | [1] |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
Signaling Pathway of SIRT2
SIRT2 is primarily localized in the cytoplasm, where it deacetylates a variety of substrates involved in key cellular processes. Its inhibition can lead to the hyperacetylation of these substrates, thereby modulating their function. The diagram below illustrates a simplified signaling pathway involving SIRT2 and its major substrate, α-tubulin.
Caption: Simplified SIRT2 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize SIRT2 inhibitors.
In Vitro SIRT2 Deacetylase Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)
-
NAD+
-
Developer solution (e.g., containing trypsin and nicotinamide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (e.g., a known SIRT2 inhibitor) and a negative control (DMSO vehicle).
-
Add the SIRT2 enzyme to all wells except for the blank (no enzyme).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for α-Tubulin Acetylation
This cell-based assay assesses the ability of an inhibitor to increase the acetylation of α-tubulin, a direct substrate of SIRT2, in cells.
Materials:
-
Cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal to determine the fold-change in acetylation.
Experimental Workflow for SIRT2 Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of novel SIRT2 inhibitors.
Caption: A typical workflow for SIRT2 inhibitor evaluation.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile Analysis: Sirt2-IN-17 versus Tenovin-6
In the landscape of sirtuin inhibitors, both Sirt2-IN-17 and Tenovin-6 have emerged as significant chemical probes for studying the roles of SIRT2 and SIRT1/2, respectively. While their efficacy in various disease models is a subject of extensive research, their safety profiles are of paramount importance for their potential therapeutic applications. This guide provides a comparative analysis of the safety profiles of this compound and Tenovin-6, drawing upon available preclinical data.
Overview of this compound and Tenovin-6
This compound is a selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. SIRT2 is primarily localized in the cytoplasm and is involved in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic control. Its selective inhibition is a key area of research for neurodegenerative diseases and cancer.
Tenovin-6 is a small molecule inhibitor of both Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). It also possesses activity against p53, leading to its activation. This dual-activity profile has positioned Tenovin-6 as a potential anticancer agent, but it also raises questions about its specificity and potential for off-target effects.
Comparative Safety and Toxicity Data
A direct, head-to-head safety comparison of this compound and Tenovin-6 in the same experimental models is not extensively available in the public domain. However, by collating data from various studies, a comparative overview can be constructed.
| Parameter | This compound | Tenovin-6 | References |
| Target(s) | SIRT2 | SIRT1, SIRT2, p53 | |
| Cellular Toxicity (IC50) | Generally exhibits lower cytotoxicity in non-cancerous cell lines compared to cancer cells. Specific IC50 values vary depending on the cell line. | Shows dose-dependent cytotoxicity in various cancer cell lines. IC50 values are typically in the low micromolar range. | |
| In Vivo Toxicity | Limited public data on in vivo toxicity. | Has shown some toxicity in animal models, including weight loss and signs of distress at higher doses. | |
| Off-Target Effects | Designed for higher selectivity towards SIRT2, potentially reducing off-target effects. | Known to inhibit both SIRT1 and SIRT2 and activate p53, which can lead to broader biological effects and potential for off-target toxicities. |
Note: The table above is a summary based on currently available literature. Specific values can vary significantly between different experimental setups, cell lines, and animal models.
Signaling Pathways and Mechanism of Action
The differential safety profiles of this compound and Tenovin-6 can be partly attributed to their distinct mechanisms of action and target selectivity.
Caption: this compound selectively inhibits SIRT2, leading to increased acetylation of substrates like α-tubulin.
Caption: Tenovin-6 inhibits both SIRT1 and SIRT2 and activates p53, impacting cell fate decisions.
Experimental Methodologies
The assessment of the safety profiles of these compounds involves a range of standard preclinical assays.
1. Cellular Viability and Cytotoxicity Assays:
-
Protocol: Cancer and non-cancerous cell lines are seeded in 96-well plates and treated with a concentration range of this compound or Tenovin-6 for a specified duration (e.g., 24, 48, 72 hours). Cell viability is then assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures metabolic activity, or CellTiter-Glo®, which measures ATP levels. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Caption: Workflow for a typical in vitro cytotoxicity assay.
2. In Vivo Toxicity Studies:
-
Protocol: Animal models (e.g., mice) are administered with this compound or Tenovin-6 via a relevant route (e.g., intraperitoneal injection, oral gavage) at various doses. The animals are monitored for a set period for signs of toxicity, including weight loss, changes in behavior, and other clinical signs. At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs are harvested for histopathological examination to identify any compound-related tissue damage.
3. Off-Target Profiling:
-
Protocol: The selectivity of the compounds is often assessed using in vitro kinase panels or other enzymatic assays against a broad range of related and unrelated protein targets. For instance, this compound would be tested against other sirtuin family members (SIRT1, SIRT3-7) to determine its selectivity for SIRT2.
Discussion and Conclusion
Based on the available data, This compound appears to have a potentially better safety profile than Tenovin-6, primarily due to its higher target selectivity. By specifically inhibiting SIRT2, this compound is expected to have a more defined and narrower range of biological effects, which could translate to fewer off-target toxicities.
In contrast, the broader activity of Tenovin-6 against both SIRT1 and SIRT2, coupled with its activation of the tumor suppressor p53, makes its biological effects more complex and widespread. While this multi-target profile may be advantageous for its anticancer efficacy, it also increases the likelihood of affecting normal physiological processes, potentially leading to a narrower therapeutic window and a higher risk of adverse effects.
It is crucial to note that the development of sirtuin inhibitors is an ongoing field of research. More comprehensive and direct comparative studies are necessary to definitively establish the relative safety of this compound and Tenovin-6. Researchers and drug development professionals should carefully consider the specific biological context and the desired therapeutic outcome when choosing between a highly selective inhibitor like this compound and a broader-spectrum agent like Tenovin-6. Further preclinical and clinical investigations will be instrumental in fully elucidating their safety and therapeutic potential.
Confirming Sirt2 Inhibitor Mechanisms: A Structural Biology-Driven Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Sirt2, a member of the NAD+-dependent lysine (B10760008) deacetylase family, is a key regulator in various cellular processes, including cell cycle control, metabolic regulation, and neurodegeneration.[1][2][3] Its diverse roles make it a compelling target for therapeutic intervention in diseases such as cancer and neurological disorders.[4][5] Understanding the precise mechanism by which small molecule inhibitors modulate Sirt2 function is paramount for the development of effective and selective therapeutics.
Comparative Analysis of Sirt2 Inhibitors
A variety of Sirt2 inhibitors have been developed, each with distinct chemical scaffolds and mechanisms of action. A direct comparison of their potency, selectivity, and mode of inhibition is crucial for selecting the appropriate tool compound for research or as a starting point for drug development.
| Inhibitor | IC50 (SIRT2, Deacetylation) | Selectivity over SIRT1 | Selectivity over SIRT3 | Notes |
| TM (Thio-myristoyl) | ~0.04 µM[6] | >650-fold[6] | >500-fold | Potent and selective in vitro; inhibits both deacetylase and demyristoylation activity.[6][7] |
| AGK2 | Potent (exact value varies) | Selective | Selective | Rescues α-synuclein-mediated toxicity; anticancer effects reported.[7][8] |
| SirReal2 | Potent | Selective | Selective | Leads to enhanced α-tubulin acetylation in cells.[6] |
| Tenovin-6 | ~1-9 µM (GI50 in cancer cells)[6] | Not very selective[7] | Not very selective | Potent cytotoxicity in cancer cell lines, but may have off-target effects.[6][7] |
| NH4-13 | 0.087 µM[9] | >570-fold | >570-fold | A SIRT2-selective inhibitor.[9] |
| NH4-6 | 0.032 µM[9] | ~94-fold | ~72-fold | A pan-SIRT1-3 inhibitor.[9] |
Table 1: Comparative Potency and Selectivity of Sirt2 Inhibitors. This table summarizes the in vitro potency (IC50) and selectivity of several common Sirt2 inhibitors against other sirtuin isoforms. Lower IC50 values indicate higher potency.
Unveiling the Mechanism: The Role of Structural Biology
Structural biology techniques, primarily X-ray crystallography, are indispensable for definitively confirming the binding mode and mechanism of action of an inhibitor. Co-crystal structures of Sirt2 in complex with an inhibitor provide atomic-level insights into the interactions driving inhibitor potency and selectivity.
Experimental Workflow for Structural Confirmation
The process of obtaining a co-crystal structure to elucidate an inhibitor's mechanism involves several key steps, as outlined in the workflow below.
Figure 1: Experimental workflow for structural confirmation of a Sirt2 inhibitor's mechanism.
This process begins with the production of pure, active Sirt2 protein, followed by co-crystallization trials with the inhibitor of interest. Successful crystallization yields crystals that are then used for X-ray diffraction experiments to determine the three-dimensional structure of the Sirt2-inhibitor complex.[10][11][12]
Insights from Sirt2-Inhibitor Co-crystal Structures
Analysis of Sirt2 co-crystal structures has revealed a conserved binding pocket for the NAD+ co-substrate and a more variable substrate-binding channel.[13] Selective inhibitors often exploit a "selectivity pocket" that is not present in other sirtuin isoforms.[13] For example, structural studies have shown how different chemical moieties of inhibitors can form specific hydrogen bonds and hydrophobic interactions within the Sirt2 active site, explaining their potency and selectivity.[5][14] The binding of an inhibitor can induce conformational changes in the enzyme, which can also be visualized through structural studies.[14]
Sirt2 Signaling Pathways
Sirt2 is involved in a multitude of cellular signaling pathways. Understanding these pathways is critical for predicting the downstream cellular effects of Sirt2 inhibition.
Figure 2: Simplified Sirt2 signaling pathways. Sirt2 deacetylates various substrates, influencing key cellular processes.
Sirt2's cytoplasmic localization allows it to deacetylate non-histone proteins, including α-tubulin, which affects microtubule dynamics.[3] It also plays a role in metabolic pathways by deacetylating factors like FOXO1, thereby promoting gluconeogenesis.[1][2] Furthermore, Sirt2 has been shown to regulate inflammatory responses by deacetylating the p65 subunit of NF-κB and to modulate the innate immune response by deacetylating G3BP1, which in turn affects the cGAS-STING pathway.[3][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments aimed at confirming inhibitor mechanisms.
Protein Expression and Purification of Human Sirt2
-
Cloning and Expression: The coding sequence for human SIRT2 (residues 50-356 for the catalytic domain) is cloned into a suitable expression vector (e.g., pET-28a) with a cleavable N-terminal His6-tag. The plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis and Lysate Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT), and lysed by sonication. The lysate is clarified by ultracentrifugation.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged SIRT2 is eluted with a high concentration of imidazole (e.g., 250 mM).
-
Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer. The cleaved protein is passed through the Ni-NTA column again to remove the uncleaved protein and the protease.
-
Size-Exclusion Chromatography: The final purification step is performed using a size-exclusion chromatography column to obtain highly pure and monomeric SIRT2 protein. The protein is concentrated and stored at -80°C.
Co-crystallization of Sirt2 with an Inhibitor
-
Protein and Inhibitor Preparation: Purified SIRT2 is concentrated to a suitable concentration (e.g., 5-10 mg/mL). The inhibitor is dissolved in a suitable solvent (e.g., DMSO) to a high stock concentration.
-
Complex Formation: The inhibitor is added to the SIRT2 protein solution at a molar excess (e.g., 5-10 fold) and incubated on ice for at least one hour to allow for complex formation.
-
Crystallization Screening: The SIRT2-inhibitor complex is used for crystallization screening using commercial or in-house prepared screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed, where a small volume of the complex is mixed with an equal volume of the reservoir solution.[12]
-
Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, temperature, and additives to obtain diffraction-quality crystals.
X-ray Data Collection and Structure Determination
-
Crystal Harvesting and Cryo-protection: Single crystals are carefully harvested and briefly soaked in a cryo-protectant solution (typically the reservoir solution supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.
-
Data Processing and Structure Solution: The diffraction data are processed and scaled. The structure is solved by molecular replacement using a previously determined SIRT2 structure as a search model.
-
Model Building and Refinement: The inhibitor is manually built into the electron density map, and the entire structure is refined to yield the final atomic model of the SIRT2-inhibitor complex.
By following these rigorous experimental procedures, researchers can gain definitive structural evidence to confirm the mechanism of action of novel Sirt2 inhibitors, paving the way for the development of next-generation therapeutics.
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT2 negatively regulates the cGAS-STING pathway by deacetylating G3BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Crystallization for Structure-Based Drug Design | Springer Nature Experiments [experiments.springernature.com]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 12. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Sirt2-IN-17 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sirtuin 2 (SIRT2) inhibitors, with a focus on validating the activity of Sirt2-IN-17 across different cell lines. This guide includes supporting experimental data for alternative inhibitors, detailed experimental protocols, and visualizations of the SIRT2 signaling pathway and experimental workflows.
Sirtuin 2 (SIRT2) is a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. As an NAD+-dependent deacetylase, SIRT2 plays a crucial role in various cellular processes such as cell cycle regulation, metabolic control, and cytoskeletal dynamics. The development of potent and selective SIRT2 inhibitors is a key area of research. This guide aims to provide a framework for cross-validating the activity of the SIRT2 inhibitor this compound by comparing its performance with other well-characterized inhibitors.
Comparative Analysis of SIRT2 Inhibitor Activity
While specific quantitative data for the activity of this compound across a wide range of cell lines is not extensively available in the public domain, a comparative analysis can be performed using data from well-studied alternative SIRT2 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of prominent SIRT2 inhibitors—AGK2, SirReal2, and TM—in various cancer and normal cell lines. This data serves as a benchmark for researchers to position the activity of this compound.
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| AGK2 | MCF-7 | Breast Cancer | ~10-20 | [1][2] |
| MDA-MB-231 | Breast Cancer | ~10-20 | [1] | |
| MDA-MB-468 | Breast Cancer | ~10-20 | [1] | |
| BT-549 | Breast Cancer | ~10-20 | [1] | |
| T47D | Breast Cancer | ~10-20 | [1] | |
| HCC1937 | Breast Cancer | ~10-20 | [1] | |
| Hs 683 | Glioma | 80.2 | [3] | |
| BV2 | Microglia | 10 (induces apoptosis) | [3] | |
| SirReal2 | HeLa | Cervical Cancer | 0.14 | [4] |
| OCI-LY1 | B-cell Lymphoma | - | [2] | |
| OCI-LY7 | B-cell Lymphoma | - | [2] | |
| TM | MCF-7 | Breast Cancer | 0.028 (SIRT2 enzyme) | [5] |
| MDA-MB-468 | Breast Cancer | GI50 < 50 | [6] | |
| MDA-MB-231 | Breast Cancer | GI50 < 50 | [6] | |
| SK-BR-3 | Breast Cancer | GI50 < 50 | [6] | |
| K562 | Leukemia | - | [5] | |
| HCT116 | Colon Cancer | - | [7] | |
| MCF10A | Normal Breast Epithelial | GI50 > 50 | [6] | |
| HME-1 | Normal Mammary Epithelial | GI50 > 50 | [6] |
Key Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor activity, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of SIRT2 inhibitors.
SIRT2 Inhibitor Activity Assay (Fluorometric)
This assay is commonly used for high-throughput screening of SIRT2 inhibitors.
Materials:
-
SIRT2 enzyme (recombinant)
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing nicotinamidase and a trypsin-coupled enzyme)
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well.
-
Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Nicotinamide).
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a dose-response curve.
Western Blot for α-Tubulin Acetylation
A key downstream target of SIRT2 is α-tubulin. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can be detected by Western blotting.[8]
Materials:
-
Cell line of interest
-
SIRT2 inhibitor (this compound and comparators)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the chosen cell line to the desired confluency.
-
Treat the cells with varying concentrations of the SIRT2 inhibitor for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with SIRT2 in a cellular context.[9]
Materials:
-
Cell line of interest
-
SIRT2 inhibitor
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer
-
Western blot or ELISA reagents for SIRT2 detection
Procedure:
-
Treat cultured cells with the SIRT2 inhibitor or vehicle control for a specific time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble SIRT2 in the supernatant using Western blot or ELISA.
-
A shift in the melting curve of SIRT2 to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing SIRT2 Signaling and Experimental Workflow
To better understand the context of SIRT2 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: SIRT2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Sirt2 Inhibitor Validation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profiling Sirtuin Activity Using Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Sirt2 Inhibitor Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and selectivity of several prominent Sirtuin 2 (Sirt2) inhibitors. As the initial search for "Sirt2-IN-17" did not yield specific data, this document focuses on well-characterized and commercially available alternatives: TM , SirReal2 , AGK2 , and Tenovin-6 . The information presented is collated from peer-reviewed studies to facilitate informed decisions in research and drug development.
Data Presentation: Potency and Selectivity of Sirt2 Inhibitors
The following tables summarize the in vitro inhibitory potency (IC50) of selected compounds against Sirt2 and other sirtuin isoforms, providing a clear comparison of their efficacy and selectivity.
Table 1: In Vitro Potency against Sirt2 Deacetylation and Demyristoylation Activities
| Inhibitor | Sirt2 Deacetylation IC50 (µM) | Sirt2 Demyristoylation IC50 (µM) | Reference |
| TM | 0.038 | 0.049 | [1] |
| SirReal2 | 0.14 - 0.23 | No Inhibition | [1][2] |
| AGK2 | 3.5 | No Inhibition | [1] |
| Tenovin-6 | 9.0 | No Inhibition | [1] |
Note: The ability of TM to inhibit both deacetylation and demyristoylation activities of Sirt2 highlights its distinct mechanism compared to the other listed inhibitors[1].
Table 2: Selectivity Profile of Sirt2 Inhibitors against Other Sirtuins
| Inhibitor | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity for SIRT2 over SIRT1 | Reference |
| TM | ~26 | >200 | ~684-fold | [1] |
| SirReal2 | >100 (22% inhibition at 100 µM) | Not significantly affected | >435-fold | [2] |
| AGK2 | ~26 | Not significantly affected | ~7.4-fold | [1] |
| Tenovin-6 | ~26 | Not significantly affected | ~2.9-fold | [1] |
Note: Higher fold-selectivity indicates a greater specificity for Sirt2. TM and SirReal2 demonstrate superior selectivity for Sirt2 compared to AGK2 and Tenovin-6[1][2].
Experimental Protocols
Detailed methodologies are crucial for the independent verification of experimental data. Below are generalized protocols for key assays used to determine the potency and selectivity of sirtuin inhibitors.
In Vitro Sirtuin Activity Assay (HPLC-Based)
This assay quantitatively measures the deacetylation or demyristoylation activity of sirtuins.
-
Enzyme and Inhibitor Incubation: Recombinant human SIRT1, SIRT2, or SIRT3 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., TM, SirReal2, AGK2, Tenovin-6) in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) for a defined period, typically 15 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (e.g., a synthetic peptide with an acetylated or myristoylated lysine, such as H3K9Ac or H3K9Myr) and the cofactor NAD+.
-
Reaction Quenching: After a specific incubation time (e.g., 30-60 minutes at 37°C), the reaction is stopped by adding a quenching solution, often an acid like trifluoroacetic acid.
-
Analysis by HPLC: The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (HPLC). The amount of deacetylated or demyristoylated product is quantified by integrating the area of the corresponding peak.
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular α-Tubulin Acetylation Assay (Immunofluorescence)
This cell-based assay assesses the ability of an inhibitor to block Sirt2's deacetylase activity in a cellular context, using the well-established Sirt2 substrate, α-tubulin.
-
Cell Culture and Treatment: A suitable cell line (e.g., MCF-7) is cultured to an appropriate confluency. The cells are then treated with different concentrations of the Sirt2 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Fixation and Permeabilization: After treatment, the cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody specific for acetylated α-tubulin. Subsequently, a fluorescently labeled secondary antibody that recognizes the primary antibody is added.
-
Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope. The intensity of the fluorescence signal, which corresponds to the level of acetylated α-tubulin, is quantified using image analysis software.
-
Data Analysis: An increase in fluorescence intensity in inhibitor-treated cells compared to control cells indicates inhibition of Sirt2's deacetylase activity.
Mandatory Visualization
Experimental Workflow for Sirtuin Inhibitor Assessment
Caption: Workflow for evaluating Sirt2 inhibitor potency and selectivity.
Simplified Sirtuin 2 (Sirt2) Signaling Pathway
Caption: Simplified Sirt2 signaling and substrate deacetylation.
References
Safety Operating Guide
Personal protective equipment for handling Sirt2-IN-17
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for the handling and disposal of Sirt2-IN-17, a sirtuin 2 inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature, particularly potent small molecule kinase inhibitors, should be handled with a high degree of caution.[1][2] The following recommendations are based on general safety protocols for similar research-grade compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be treated as a potentially hazardous substance. As a biologically active small molecule, it may be toxic if swallowed or in contact with skin, and could cause skin and eye irritation.[3] Therefore, strict adherence to PPE protocols is mandatory. A multi-layered approach to PPE is recommended for various laboratory activities involving this compound.[1]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated.[2] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory.[2] A face shield should be worn when there is a significant splash risk.[1] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required.[2] Consider a disposable or non-absorbent material when handling the solid form.[1] |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of solid this compound and preparation of concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2] For weighing and aliquoting the solid, a NIOSH-approved N95 or higher-rated respirator is recommended.[1] |
Operational Plan: Safe Handling and Experimental Use
A systematic approach is crucial to minimize exposure and maintain the integrity of this compound.
Receipt and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. Typically, compounds like this are stored at -20°C.[2]
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.[2]
Preparation of Solutions:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[1]
-
Environment: All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood.[2]
-
Weighing: Use a precision balance within the fume hood and handle the solid compound carefully to prevent dust generation.[2]
-
Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid compound.[2]
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.[2]
In Vitro Experimental Workflow:
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.[2]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2]
-
Contaminated Sharps: Dispose of any contaminated sharps in a puncture-resistant sharps container that is labeled for hazardous chemical waste.[3]
Disposal Workflow:
Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and the integrity of the research being conducted. Always consult your institution's specific safety protocols and chemical hygiene plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
